Product packaging for Risperidone E-oxime(Cat. No.:CAS No. 691007-09-7)

Risperidone E-oxime

カタログ番号: B563589
CAS番号: 691007-09-7
分子量: 430.5 g/mol
InChIキー: BRCINVRBDDVLDW-HPNDGRJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Risperidone E-Oxime is an impurity and a metabolite of Risperidone, a second-generation (atypical) antipsychotic medication. Research into such compounds is vital for understanding the stability, metabolism, and degradation pathways of active pharmaceutical ingredients. Risperidone itself is a potent dopamine D2 receptor and serotonin 5-HT2A receptor antagonist, and its therapeutic effects in conditions like schizophrenia are primarily attributed to the antagonism of these central nervous system receptors. The parent compound, Risperidone, exhibits high affinity for 5-HT2A receptors and moderate to high affinity for D2, alpha-adrenergic, and H1 histamine receptors. Studying this compound provides researchers with a critical reference standard for analytical purposes, facilitating the development and maintenance of quality control in pharmaceutical manufacturing. This includes its application in methods such as HPLC to ensure drug purity, identify potential degradants, and profile metabolic products. This product is intended for research and analytical applications exclusively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28F2N4O2 B563589 Risperidone E-oxime CAS No. 691007-09-7

特性

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-HPNDGRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691007-09-7
Record name Risperidone E-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691007097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISPERIDONE E-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG83X8A10T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Risperidone E-oxime" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Risperidone (B510) E-oxime

Introduction

Risperidone E-oxime is a significant process-related impurity and geometric isomer formed during the synthesis of Risperidone, a widely used atypical antipsychotic medication.[1][2][3] As the E-isomer of the oxime intermediate, it is distinct from the desired Z-isomer, which is the direct precursor to Risperidone.[1][4] The presence and control of this compound are critical quality attributes in the manufacturing of Risperidone to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Its structure is characterized by a pyrido[1,2-a]pyrimidin-4-one core linked to a piperidine (B6355638) ring, which in turn bears an E-oxime functional group attached to a 2,4-difluorophenyl ring.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
CAS Number 691007-09-7
Molecular Formula C₂₃H₂₈F₂N₄O₂
Canonical SMILES CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
InChI InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
InChIKey BRCINVRBDDVLDW-HPNDGRJYSA-N
Physicochemical Properties
PropertyValue
Molecular Weight 430.5 g/mol
Appearance White to off-white powder
Solubility Slightly soluble in Chloroform and Methanol (B129727)
pKa (Predicted) 10.74 ± 0.70
Storage Conditions Store at -20°C
Hazard Information
GHS Pictogram(s)Hazard Statement(s)
DangerH301: Toxic if swallowed
WarningH302: Harmful if swallowed
WarningH317: May cause an allergic skin reaction
WarningH373: May cause damage to organs through prolonged or repeated exposure

Synthesis and Formation

This compound is not typically synthesized as a target molecule but is formed as a byproduct during the synthesis of Risperidone. The key step involves the oximation of a ketone precursor.

Experimental Protocol: Formation of Oxime Isomers

The foundational step is the reaction of a ketone precursor, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone, with hydroxylamine (B1172632) hydrochloride. This reaction inherently produces a mixture of the Z and E geometric isomers of the corresponding oxime. While standard reaction conditions often yield a Z/E mixture in a ratio of approximately 3:1, these conditions can be modified to alter this ratio. The desired Z-isomer is the direct precursor for the subsequent cyclization to form the benzisoxazole ring of Risperidone. The E-isomer is significantly less reactive in this base-mediated cyclization step and is therefore carried through as a process-related impurity.

A specific, targeted synthesis of the E-oxime has been described in patent literature, involving the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with an E-oxime acetate (B1210297) precursor in the presence of potassium iodide and potassium hydroxide (B78521) in ethanol.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Oximation Reaction cluster_products Products cluster_cyclization Base-Mediated Cyclization cluster_final Final Products Ketone Ketone Precursor (2,4-difluorophenyl)(piperidin-4-yl)methanone Reaction Reaction Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Z_Isomer Z-Oxime (Precursor to Risperidone) Reaction->Z_Isomer ~3:1 Ratio E_Isomer E-Oxime (Impurity) Reaction->E_Isomer ~3:1 Ratio Cyclization Cyclization Z_Isomer->Cyclization E_Isomer->Cyclization Essentially Non-reactive Risperidone Risperidone Cyclization->Risperidone Unreacted_E_Isomer Unreacted E-Oxime Cyclization->Unreacted_E_Isomer

Synthesis pathway of Risperidone, highlighting the formation of the E-oxime impurity.

Analytical Characterization

Robust analytical methods are essential for the detection, separation, and quantification of this compound from the Z-isomer and the final Risperidone product.

Experimental Protocols
  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced chromatographic technique used for the rapid and high-resolution separation of Risperidone and its impurities.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and organic solvents like methanol and acetonitrile.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a specific wavelength, such as 234 nm.

    • Standard Preparation: A standard stock solution of each impurity, including this compound, is prepared at a concentration of approximately 100 µg/mL in a suitable diluent. This is further diluted to a working concentration (e.g., 1.2 µg/mL) for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of the E and Z isomers. The chemical shifts and coupling constants of specific protons in the molecule differ between the two isomers, allowing for their unambiguous identification. The configuration of the isomers can be confirmed by NMR analysis.

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to verify the molecular formula C₂₃H₂₈F₂N₄O₂.

Analytical_Workflow cluster_sample Sample Preparation cluster_separation Separation & Quantification cluster_identification Identification & Confirmation Sample Risperidone API or Formulation Dissolution Dissolve in Diluent (Methanol/Buffer) Sample->Dissolution UPLC UHPLC Analysis Dissolution->UPLC NMR NMR Spectroscopy (Stereochemistry) Dissolution->NMR Structural Confirmation UV UV Detection UPLC->UV Quantification MS Mass Spectrometry (Molecular Weight) UPLC->MS Identification

General analytical workflow for the characterization of this compound.

Conclusion

This compound is a critical process impurity in the synthesis of Risperidone. Its formation is inherent to the oximation step, and its control is mandated by pharmacopeial standards. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for drug development professionals to ensure the quality, safety, and efficacy of the final Risperidone drug product. The use of advanced analytical techniques like UHPLC, NMR, and MS allows for precise control and monitoring of this and other related substances.

References

The Stereoisomerism of Risperidone Oxime Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of risperidone (B510), a widely used atypical antipsychotic medication, involves a critical intermediate: a risperidone oxime. The geometric isomerism of this oxime plays a pivotal role in the efficiency and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the stereoisomerism of risperidone oxime intermediates, detailing the synthesis, separation, and characterization of the Z- and E-isomers.

Introduction to Risperidone Oxime Stereoisomerism

The key risperidone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime, exists as two geometric isomers, designated as the Z-isomer and the E-isomer, arising from the restricted rotation around the carbon-nitrogen double bond of the oxime functional group. In the context of risperidone synthesis, the Z-isomer is the desired diastereomer as it readily undergoes cyclization to form the core benzisoxazole ring of risperidone. The E-isomer, conversely, is considered a process-related impurity as it is largely unreactive under the cyclization conditions.[1][2] Therefore, controlling the stereochemical outcome of the oximation reaction and efficiently separating the isomers are crucial for a successful and economical manufacturing process.

Synthesis and Isomeric Mixture

The initial synthesis of the risperidone oxime intermediate typically yields a mixture of the Z- and E-isomers. The reaction involves the treatment of a ketone precursor, 4-(2,4-difluorobenzoyl)piperidine, with a hydroxylamine (B1172632) salt.

General Synthetic Pathway

The overall synthetic route to risperidone, highlighting the formation of the oxime intermediates, is depicted below. The initial oximation of the ketone precursor (Compound 2 ) leads to a mixture of the Z- and E-oxime intermediates (Compound 3 ). The desired Z-isomer is then either separated and cyclized or the mixture is subjected to conditions that favor the formation of the Z-isomer before proceeding.

Risperidone Synthesis Pathway cluster_0 Oxime Formation cluster_1 Isomer Separation / Conversion cluster_2 Alkylation & Cyclization Ketone Precursor (2) Ketone Precursor (2) Oxime Mixture (3) (Z & E isomers) Oxime Mixture (3) (Z & E isomers) Ketone Precursor (2)->Oxime Mixture (3) (Z & E isomers) + Hydroxylamine Hydroxylamine Hydroxylamine Z-Oxime (3Z) Z-Oxime (3Z) Oxime Mixture (3) (Z & E isomers)->Z-Oxime (3Z) Separation E-Oxime (3E) E-Oxime (3E) Oxime Mixture (3) (Z & E isomers)->E-Oxime (3E) Separation Alkylated Z-Oxime (7Z) Alkylated Z-Oxime (7Z) Z-Oxime (3Z)->Alkylated Z-Oxime (7Z) + Chloroethyl compound (5) E-Oxime (3E)->Z-Oxime (3Z) Isomerization Risperidone Risperidone Alkylated Z-Oxime (7Z)->Risperidone Base-mediated cyclization

Figure 1: Overall synthetic pathway to Risperidone highlighting the oxime intermediates.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the synthesis and stereochemical control of risperidone oxime intermediates.

Synthesis of the Z- and E-Oxime Mixture (Compound 3)

This protocol describes the formation of the oxime from the ketone precursor.

Materials:

Procedure:

  • Suspend hydroxylamine hydrochloride (15.93 g) in ethanol (125 ml).

  • Add 50% aqueous sodium hydroxide solution (33.62 g) dropwise at 20-30°C.

  • Stir the resulting suspension for a specified period.

  • Add 4-(2,4-difluorobenzoyl)piperidine hydrochloride to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The resulting mixture contains both the Z- and E-isomers of the oxime.

Separation of Z- and E-Isomers via Acetic Acid Salt Formation

A highly effective method for separating the geometric isomers involves the preferential precipitation of the Z-isomer as its acetic acid salt.[2][3]

Materials:

  • Mixture of Z- and E-oxime isomers

  • Ethanol

  • Acetic acid

  • Sodium hydroxide (50% aqueous solution)

  • Water

Procedure for Z-Isomer Acetate (B1210297) Precipitation:

  • Dissolve the crude mixture of Z- and E-oxime isomers in ethanol.

  • Add acetic acid to the solution.

  • Cool the mixture to -15°C and stir for 4 hours.

  • The Z-isomer oxime acetate will preferentially precipitate as a white solid.

  • Filter the solid and wash with cold ethanol.

  • The isolated solid is the enriched Z-isomer oxime acetate (purity can be assessed by HPLC).[4]

Procedure for Liberation of the Free Z-Oxime Base:

  • Suspend the Z-isomer oxime acetate in water.

  • Adjust the pH of the suspension to 10 with a 50% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resulting white solid and wash with water to obtain the pure Z-isomer of the oxime.

Isomerization of the E-Isomer to the Z-Isomer

The undesired E-isomer can be converted to the more thermodynamically stable Z-isomer through acid-catalyzed isomerization.

Materials:

  • Enriched E-isomer of the oxime (or the mother liquor from the Z-isomer precipitation)

  • n-Butanol

  • Acetic acid or ammonium (B1175870) acetate

Procedure:

  • Dissolve the E-isomer enriched oxime in n-butanol.

  • Add a molar excess of an acid catalyst, such as acetic acid or ammonium acetate (e.g., 5 equivalents).

  • Heat the mixture to 110°C for approximately 6 hours.

  • Monitor the conversion of the E-isomer to the Z-isomer by HPLC.

  • Upon completion, the reaction mixture can be cooled, and the enriched Z-isomer can be isolated, for instance, by precipitation as its acetic acid salt as described in section 3.2.

Base-Mediated Cyclization of the Z-Oxime to Risperidone

The final step in the formation of the risperidone core involves the base-mediated cyclization of the alkylated Z-oxime.

Cyclization_Workflow Alkylated_Z_Oxime Alkylated Z-Oxime (7Z) Base_Addition Addition of Base (e.g., KOH in Ethanol) Alkylated_Z_Oxime->Base_Addition Heating Heating (e.g., 80°C) Base_Addition->Heating Risperidone_Formation Risperidone Formation Heating->Risperidone_Formation E_Isomer Unreacted E-Isomer Heating->E_Isomer remains unreacted

Figure 2: Experimental workflow for the base-mediated cyclization of the Z-oxime.

Materials:

  • Alkylated Z-isomer oxime

  • Ethanol

  • Potassium hydroxide (50% aqueous solution)

Procedure:

  • Dissolve the alkylated Z-isomer oxime (0.2 g) in ethanol (2 ml).

  • Add 50% aqueous potassium hydroxide solution (0.1 g).

  • Heat the mixture with stirring at 80°C.

  • The reaction is typically complete within one hour. Prolonged heating may lead to the formation of by-products.

  • The risperidone product can be isolated by cooling the reaction mixture and filtration.

Data Presentation

The following tables summarize key quantitative data related to the stereoisomerism of risperidone oxime intermediates.

Table 1: Influence of Reaction Conditions on Z/E Isomer Ratio

SolventTemperature (°C)Z/E RatioReference
Acetonitrile802:1
Dimethylformamide (DMF)251.5:1

Table 2: Yields and Purity in Isomer Separation and Cyclization

ProcessProductYieldPurity (HPLC)Reference
Precipitation of Z-isomer acetateZ-isomer oxime (3) acetate75.7%98.3%
Liberation of free Z-oxime baseZ-isomer oxime (3)60.5%-
Crystallization of E-isomerE-isomer oxime (7)48.6%-
Crystallization of Z-isomerZ-isomer oxime (7)47.7%97.6%
Cyclization of Z-isomerRisperidone83.9%-

Characterization of Stereoisomers

The differentiation and characterization of the Z- and E-isomers are primarily achieved through spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the Z- and E-isomers. The chemical shifts of the protons on the aromatic ring and the oxime hydroxyl group can differ significantly between the two isomers, allowing for their unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC and UHPLC methods are routinely employed for the separation and quantification of the Z- and E-isomers in reaction mixtures and final products. These methods are essential for monitoring the progress of isomerization reactions and for assessing the purity of the isolated isomers.

Conclusion

The stereochemical control of the risperidone oxime intermediate is a critical aspect of the synthesis of risperidone. The preferential reactivity of the Z-isomer in the subsequent cyclization step necessitates either the stereoselective synthesis of this isomer or an efficient method for the separation of the Z- and E-isomers and the isomerization of the undesired E-isomer. The methodologies outlined in this guide, particularly the separation of isomers via their acetic acid salts and the acid-catalyzed isomerization, provide a robust framework for obtaining the desired Z-oxime precursor in high purity, ultimately leading to a more efficient and economical synthesis of risperidone.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can lead to the formation of impurities. These impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[3] This technical guide provides an in-depth analysis of Risperidone E-oxime, a known process-related impurity of Risperidone.

This compound is recognized as a specified impurity in pharmacopeias, highlighting the regulatory importance of its monitoring and control.[4] This document will elucidate the formation, synthesis, and characterization of this compound, detail analytical methodologies for its detection and quantification, and discuss its potential toxicological significance in the context of regulatory guidelines.

Formation and Synthesis of this compound

This compound is not a degradation product but rather a process-related impurity that originates from the synthesis of a key intermediate of Risperidone.[5] Its formation is intrinsically linked to the synthesis of the benzisoxazole moiety of the Risperidone molecule.

The primary route to Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is synthesized from 4-(2,4-difluorobenzoyl)piperidine. The formation of an oxime from this piperidine (B6355638) derivative is a critical step.

The reaction of 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine (B1172632) hydrochloride yields 4-(2,4-difluorobenzoyl)piperidine oxime as a mixture of (E) and (Z) isomers. Subsequent alkylation of this oxime mixture with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one leads to the formation of this compound and its corresponding Z-isomer.

Diagram of the Formation Pathway of this compound

A 4-(2,4-difluorobenzoyl)piperidine C 4-(2,4-difluorobenzoyl)piperidine oxime (mixture of E and Z isomers) A->C + B Hydroxylamine HCl B->C E This compound C->E + F Risperidone Z-oxime C->F + D 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl -4H-pyrido[1,2-a]pyrimidin-4-one D->E D->F

Caption: Formation of Risperidone E- and Z-oximes from key starting materials.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Synonyms Risperidone Impurity A (EP)
CAS Number 691007-09-7
Molecular Formula C23H28F2N4O2
Molecular Weight 430.49 g/mol

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the E-isomer configuration.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For separation from Risperidone and other related substances, and for quantification.

Analytical Control and Methodologies

The control of this compound to acceptable levels is a critical aspect of quality control in Risperidone manufacturing. This requires robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-phase HPLC and UHPLC are the most common techniques for the separation and quantification of Risperidone and its impurities.

Table of HPLC/UHPLC Method Parameters:

ParameterHPLC Method 1UHPLC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Phosphate (B84403) bufferAmmonium acetate (B1210297) buffer
Mobile Phase B Acetonitrile (B52724)/Methanol (B129727) mixtureAcetonitrile
Detection UV at 280 nmUV at 260 nm
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. Ambient40 °C
Injection Vol. 20 µL1 µL

Experimental Workflow for Impurity Profiling

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis A Weigh Risperidone Sample B Dissolve in Diluent A->B C Filter the Solution B->C D Inject into HPLC/UHPLC C->D E Separate Components D->E F Detect at Specific Wavelength E->F G Identify Peaks by Retention Time F->G H Quantify Impurity Peak Area G->H I Compare with Reference Standard H->I J Report Impurity Level I->J

Caption: A typical workflow for the analysis of this compound.

Mass Spectrometry (MS)

Proposed Mass Spectrometry Fragmentation of this compound

A This compound [M+H]+ = m/z 431.2 B Fragment 1 m/z ~207 A->B Cleavage of the ethyl-piperidine bond C Fragment 2 m/z ~225 A->C Cleavage of the piperidine ring

Caption: A proposed fragmentation pathway for this compound in MS/MS.

Toxicological Significance and Regulatory Context

The toxicological profile of a pharmaceutical impurity is a critical factor in determining its acceptable limit in the final drug product.

Available Toxicological Data

Specific pharmacological and toxicological studies on this compound are not extensively reported in the public domain. However, general hazard classifications are available.

Table of GHS Hazard Statements for this compound:

Hazard StatementDescriptionReference
H301 Toxic if swallowed
H302 Harmful if swallowed
H317 May cause an allergic skin reaction
H373 May cause damage to organs through prolonged or repeated exposure

Given the limited specific data, the toxicological assessment often relies on the principles of Threshold of Toxicological Concern (TTC) and comparison with the known toxicity of the parent drug, Risperidone. The main toxicological concerns with Risperidone itself include extrapyramidal symptoms, tachycardia, and in rare cases, neuroleptic malignant syndrome. It is plausible that this compound could share some pharmacological or toxicological properties with the parent compound due to structural similarities. However, without specific studies, this remains an assumption.

Regulatory Guidelines (ICH Q3A/B)

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and drug products (Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table of ICH Q3A Impurity Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

For an impurity present above the qualification threshold, its safety must be justified. This can be achieved through a variety of means, including:

  • Demonstrating that the impurity is also a significant metabolite in animal or human studies.

  • Providing data from toxicological studies on the impurity itself.

  • Justifying a higher limit based on scientific principles and the clinical context.

Decision Tree for Impurity Qualification (Based on ICH Q3A)

box box A Is impurity level > Qualification Threshold? B No action required A->B No C Is the impurity structure known? A->C Yes D Identify the impurity C->D No E Is the impurity a significant metabolite? C->E Yes F Impurity is qualified E->F Yes G Is the observed level and duration of exposure in safety studies greater than in the drug substance? E->G No G->F Yes H Are there genotoxicity studies? G->H No I Conduct genotoxicity studies H->I No J Consider other toxicity studies H->J Yes I->J K Reduce impurity to below threshold J->K

Caption: A simplified decision tree for the qualification of impurities.

Experimental Protocols

Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Oxime (Precursor to this compound)

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-(2,4-difluorobenzoyl)piperidine in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous solution to the ethanolic solution of the piperidine derivative.

  • Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime product as a mixture of E and Z isomers.

  • The E and Z isomers can be separated by fractional crystallization or column chromatography.

HPLC Method for the Determination of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and a mixture of acetonitrile and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh a quantity of the Risperidone drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of this compound using the peak areas.

Conclusion

This compound is a critical process-related impurity in the synthesis of Risperidone that requires careful monitoring and control to ensure the quality and safety of the final drug product. Understanding its formation pathway allows for the implementation of control strategies during the manufacturing process. Robust analytical methods, such as HPLC and UHPLC, are essential for its accurate quantification. While specific toxicological data for this compound is limited, adherence to ICH guidelines for impurity qualification provides a framework for ensuring patient safety. Further research into the pharmacological and toxicological profile of this impurity would be beneficial for a more comprehensive risk assessment.

References

An In-depth Technical Guide to the Synthesis and Formation of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone (B510), an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders. During its synthesis, several related substances and impurities can be formed, one of which is Risperidone E-oxime. This geometric isomer of the oxime intermediate is a critical process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and formation of this compound, including detailed experimental protocols, quantitative data, and logical workflows. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and managing this specific impurity.

Introduction

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[1] The synthesis of risperidone involves several key steps, including the formation of an oxime intermediate. This oximation step typically yields a mixture of two geometric isomers: the Z-oxime (syn) and the E-oxime (anti).[2] While the Z-isomer is the desired precursor that cyclizes to form the benzisoxazole ring of risperidone, the E-isomer is an impurity that does not readily cyclize under the same conditions.[3][4] Consequently, the formation and separation of this compound are critical aspects of the risperidone manufacturing process.

Synthesis of Risperidone Oxime Isomers

The foundational step in the formation of this compound is the reaction of a ketone precursor with hydroxylamine (B1172632).[2] This reaction inherently produces a mixture of the Z and E isomers.

Oximation of (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115)

The initial key intermediate is (2,4-difluorophenyl)(piperidin-4-yl)methanone. Its reaction with hydroxylamine hydrochloride in the presence of a base yields a mixture of (2,4-difluorophenyl)(piperidin-4-yl)methanone Z-oxime and E-oxime.

G ketone (2,4-difluorophenyl)(piperidin-4-yl)methanone mixture Mixture of Z and E oximes ketone->mixture + hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->mixture base Base (e.g., Sodium Hydroxide) base->mixture in Ethanol (B145695) z_oxime (Z)-oxime e_oxime (E)-oxime mixture->z_oxime mixture->e_oxime

Caption: Oximation of the ketone precursor.

Under standard conditions, the oximation reaction often yields a Z/E isomer ratio of approximately 3:1.

Separation of Z and E-Oxime Isomers

The separation of the Z and E-oxime isomers is a crucial step in the synthesis of pure risperidone. The most effective method reported involves the formation of their acetate (B1210297) salts.

Preferential Precipitation of the Z-isomer Acetate

It has been discovered that the Z-isomer of the oxime can be selectively precipitated as its acetic acid salt from a solution containing both isomers. This leaves the E-isomer enriched in the mother liquor.

G cluster_0 Isomer Mixture z_oxime Z-oxime precipitation Preferential Precipitation z_oxime->precipitation e_oxime E-oxime e_oxime->precipitation acetic_acid Acetic Acid acetic_acid->precipitation + z_acetate Z-oxime Acetate (solid) precipitation->z_acetate Isolates mother_liquor Mother Liquor (Enriched in E-oxime) precipitation->mother_liquor Leaves

Caption: Separation of Z and E-oxime isomers.

Synthesis of this compound (Alkylated Form)

For the purpose of impurity profiling and analytical standard preparation, a targeted synthesis of the alkylated form of this compound can be performed.

Experimental Protocol for the Preparation of (E)-3-[2-[4-[(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from a patented procedure for the synthesis of the E-oxime intermediate.

Materials:

  • (E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime acetate

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

  • Potassium iodide (KI)

  • Potassium hydroxide (B78521) (KOH), 50% aqueous solution

  • Ethanol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water

  • Acetic acid, 2% aqueous solution

Procedure:

  • A suspension of 14.83 g of (E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime acetate, 13.0 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, and 2.6 g of potassium iodide in 52 ml of ethanol is prepared.

  • To this suspension, 11.6 g of 50% potassium hydroxide solution is added.

  • The mixture is stirred at 60°C for 9 hours.

  • The reaction mixture (pH=9) is evaporated to dryness.

  • The residue is dissolved in 200 ml of water, and the pH is adjusted to 10-10.5.

  • The product is extracted with 3 x 200 ml of chloroform.

  • The combined organic layers are washed with 50 ml of water, followed by extraction with 500 ml and then 2 x 250 ml of 2% acetic acid.

  • The aqueous extract is basified with 50% NaOH to pH 10.5 and extracted with 3 x 150 ml of chloroform.

  • The chloroform solution is washed with 2 x 50 ml of water.

  • The solvent is evaporated at 60°C to yield the crude E-isomer oxime base.

  • The crude product is dissolved in 122 ml of methanol at 80°C.

  • The solution is slowly cooled to 20°C and stirred for 1 hour, then cooled to -15°C and left for 12 hours.

  • The crystallized product is filtered and washed with 2 x 10 ml of methanol.

Quantitative Data:

ParameterValueReference
Crude Yield25.35 g
Final Yield10.34 g (48.6% of theoretical)

Characterization and Purity Assessment

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity of the synthesized E-oxime and for separating it from the Z-isomer and other related impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula (C₂₃H₂₈F₂N₄O₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the E-configuration of the oxime. NOESY experiments can be particularly useful for differentiating between the E and Z isomers.

Table of Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₃H₂₈F₂N₄O₂
Molecular Weight 430.49 g/mol
Appearance Solid
CAS Number 691007-09-7

Logical Workflow for Synthesis and Isolation

The overall process for obtaining pure this compound can be summarized in the following workflow:

G start Start: Ketone Precursor oximation Oximation with Hydroxylamine start->oximation isomer_mixture Z/E Oxime Mixture oximation->isomer_mixture separation Isomer Separation (Acetate Precipitation) isomer_mixture->separation z_isomer Z-isomer (for Risperidone Synthesis) separation->z_isomer e_isomer_liquor Mother Liquor (E-isomer enriched) separation->e_isomer_liquor alkylation Alkylation e_isomer_liquor->alkylation crude_e_oxime Crude this compound alkylation->crude_e_oxime purification Purification (Crystallization/Chromatography) crude_e_oxime->purification final_product Pure this compound purification->final_product

References

Risperidone E-oxime: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a recognized process-related impurity and a critical quality attribute in the manufacturing of Risperidone, a widely used second-generation antipsychotic medication.[1][2][3] As a geometric isomer of a key synthetic intermediate, its formation, identification, and control are paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and analytical characterization.

Core Chemical Data

A summary of the fundamental chemical identifiers for this compound is presented below.

IdentifierValue
CAS Number 691007-09-7[1][4]
Molecular Formula C23H28F2N4O2
Molecular Weight 430.49 g/mol
IUPAC Name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Synonyms Risperidone EP Impurity A

Synthesis and Formation

This compound is formed as a geometric isomer alongside the desired Z-oxime intermediate during the synthesis of Risperidone. The key reaction involves the oximation of a ketone precursor. The ratio of the Z to E isomers can be influenced by the reaction conditions. While the Z-isomer undergoes cyclization to form the benzisoxazole ring of Risperidone, the E-isomer is an impurity that must be monitored and controlled.

Experimental Protocol: Synthesis of Risperidone Oxime Isomers

The following protocol provides a general methodology for the synthesis of Risperidone oxime isomers, which results in a mixture of the E and Z forms.

  • Reaction Setup: A ketone precursor, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is reacted with a piperidine (B6355638) derivative.

  • Oximation: The resulting intermediate is then reacted with hydroxylamine (B1172632) hydrochloride. This step yields a mixture of the Z and E-oxime isomers.

  • Isomer Separation: The separation of the E and Z isomers can be achieved using chromatographic techniques, such as column chromatography. The difference in polarity between the two isomers allows for their effective separation.

  • Characterization: The isolated this compound should be characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Analytical Characterization and Control

The accurate detection and quantification of this compound in Risperidone API and pharmaceutical formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: UPLC Method for Impurity Profiling

The following is a representative UPLC method for the determination of Risperidone and its impurities, including this compound.

  • Chromatographic System: A Waters ACQUITY UPLC system equipped with a TUV detector.

  • Column: Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate, acetonitrile, and tetrahydrofuran.

  • Detection: UV detection at 260 nm.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of each impurity, including this compound, at a concentration of 100 µg/mL in a suitable diluent (e.g., a mixture of mobile phase A and methanol (B129727) in a 90:10 v/v ratio). A working standard solution of 1.2 µg/mL can be prepared by further dilution.

    • Sample Solution: Prepare a solution of the Risperidone API at a concentration of 1500 µg/mL in the diluent.

  • Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms. The amount of this compound in the sample can be quantified by comparing its peak area to that of the standard.

Visualization of Workflows

Synthesis and Isomerization Pathway

The following diagram illustrates the general synthesis pathway leading to the formation of Risperidone, highlighting the generation of the E- and Z-oxime isomers.

G Ketone Ketone Precursor Mixture Mixture of E and Z-oximes Ketone->Mixture Oximation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixture E_Oxime This compound (Impurity) Mixture->E_Oxime Separation Z_Oxime Risperidone Z-oxime (Intermediate) Mixture->Z_Oxime Separation Risperidone Risperidone (API) Z_Oxime->Risperidone Cyclization G cluster_prep Sample and Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing API_Sample Risperidone API Sample API_Sol Prepare API Solution (e.g., 1500 µg/mL) API_Sample->API_Sol E_Oxime_Std This compound Reference Standard Std_Sol Prepare Standard Solution (e.g., 1.2 µg/mL) E_Oxime_Std->Std_Sol UPLC Inject into UPLC System API_Sol->UPLC Std_Sol->UPLC Chromatography Chromatographic Separation (C18 Column) UPLC->Chromatography Detection UV Detection (260 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Report Impurity Level Quantification->Report

References

The Genesis of Purity: A Deep Dive into the Discovery and History of Risperidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone (B510), a cornerstone in the treatment of schizophrenia and bipolar disorder, is a second-generation antipsychotic agent belonging to the chemical class of benzisoxazole derivatives.[1] Developed by Janssen-Cilag, a subsidiary of Johnson & Johnson, it was first introduced to the market in 1994.[1] As with any pharmaceutical compound, ensuring the purity and safety of the final drug product is paramount. This necessitates a thorough understanding of the potential impurities that can arise during the synthesis, storage, and degradation of risperidone. This technical guide provides a comprehensive overview of the discovery and history of risperidone impurities, detailing their classification, formation pathways, and the analytical methodologies employed for their detection and control.

The Synthesis of Risperidone: A Pathway Prone to Impurity Formation

The most common industrial synthesis of risperidone involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[2] This reaction is typically carried out in a suitable solvent in the presence of a base. While this method is efficient, it can also lead to the formation of several process-related impurities.

dot

Fig. 1: Overview of Risperidone Synthesis.

Classification and Genesis of Risperidone Impurities

Risperidone impurities can be broadly categorized into three main types: process-related impurities, degradation products, and metabolites.

Process-Related Impurities

These impurities are byproducts formed during the synthesis of the active pharmaceutical ingredient (API). Their formation is often influenced by the reaction conditions, the purity of starting materials, and the solvents used. Some of the key process-related impurities of risperidone are listed in the pharmacopoeias.

Degradation Products

Degradation products are formed due to the decomposition of the drug substance over time, often accelerated by exposure to stress conditions such as heat, light, humidity, and oxidizing agents. Forced degradation studies are crucial in identifying these potential impurities and establishing the stability-indicating nature of analytical methods.

A significant degradation pathway for risperidone involves the oxidation of the piperidine (B6355638) nitrogen, leading to the formation of cis- and trans-Risperidone N-oxides.[3] Another notable degradation product is Bicyclorisperidone, which can be formed under thermal stress.[3]

dot

Degradation_Pathway Risperidone Risperidone Oxidation Oxidation (e.g., H₂O₂) Risperidone->Oxidation Thermal_Stress Thermal Stress Risperidone->Thermal_Stress N_Oxides cis/trans-Risperidone N-Oxides Oxidation->N_Oxides Bicyclorisperidone Bicyclorisperidone Thermal_Stress->Bicyclorisperidone

Fig. 2: Major Degradation Pathways of Risperidone.
Metabolites

While not strictly impurities in the manufacturing sense, metabolites are important to consider as they can be present in the final drug product if they are also formed as degradation or process-related impurities. The primary metabolite of risperidone is 9-hydroxyrisperidone, also known as paliperidone, which is itself an active antipsychotic drug. This compound is listed as Impurity C in the European Pharmacopoeia.

Pharmacopoeial Impurities and Their Limits

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several impurities for risperidone and specify their acceptable limits. These limits are crucial for ensuring the quality and safety of the drug product.

Impurity Name/DesignationPharmacopoeiaTypeLimit
Bicyclorisperidone USPProcess/DegradationNot more than 0.5%
Risperidone cis-N-oxide USPDegradationNot more than 0.5%
Risperidone trans-N-oxide USPDegradation-
Impurity A EPProcessNot more than 0.2%
Impurity B EPProcessNot more than 0.2%
Impurity C (9-hydroxyrisperidone) EPMetabolite/ProcessNot more than 0.2%
Impurity D EPProcessNot more than 0.2%
Impurity E EPProcessNot more than 0.2%
Impurity G EPProcess/Metabolite-
Any other unspecified impurity EP-Not more than 0.1%
Total Impurities EP-Not more than 0.3%
Table 1: Summary of Key Pharmacopoeial Impurities and Limits for Risperidone.

Experimental Protocols for Impurity Analysis

A variety of analytical techniques are employed for the detection, identification, and quantification of risperidone impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods due to their high resolution and sensitivity.

Representative HPLC Method for Risperidone and its Impurities

A typical reversed-phase HPLC method for the analysis of risperidone and its related substances involves a C18 column and a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

Experimental Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Gradient back to 80% A, 20% B

    • 26-30 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

dot

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution in Diluent) HPLC_System HPLC System Sample_Preparation->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Detector UV Detector (280 nm) C18_Column->Detector Data_Analysis Data Analysis (Peak Integration, Quantification) Detector->Data_Analysis

Fig. 3: General Workflow for HPLC Analysis of Risperidone Impurities.
Characterization Techniques

Once impurities are detected, their structural elucidation is performed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the chemical structure, including the connectivity of atoms.

Conclusion

The comprehensive understanding of the discovery, formation, and control of impurities is a critical aspect of ensuring the safety and efficacy of risperidone. This technical guide has provided an in-depth overview of the various types of impurities associated with risperidone, their formation pathways, and the analytical methodologies employed for their characterization and quantification. By adhering to the stringent limits set by pharmacopoeias and employing robust analytical methods, the pharmaceutical industry can continue to provide high-quality risperidone for patients in need. Continuous research into potential new impurities and the refinement of analytical techniques will remain a vital area of focus in the lifecycle management of this important antipsychotic medication.

References

Technical Guide to the Spectral Data of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is recognized as a process-related impurity in the synthesis of the atypical antipsychotic drug, Risperidone. As a geometric isomer of the corresponding Z-oxime, its identification, characterization, and control are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This technical guide provides a consolidated overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental methodologies.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[1]
Molecular Formula C₂₃H₂₈F₂N₄O₂[1][2][3]
Molecular Weight 430.49 g/mol [2]
CAS Number 691007-09-7

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of this compound and for differentiating it from its Z-isomer. The key distinguishing features are observed in the ¹H NMR spectrum.

¹H NMR Spectral Data

ProtonChemical Shift (δ) ppmMultiplicityNotes
Oxime Hydroxyl (-NOH)~11.2Broad SingletThis downfield shift is characteristic of the E-isomer and is a key marker for its differentiation from the Z-isomer (which appears around δ 10.8 ppm).
Aromatic (protons adjacent to Fluorine)7.3 - 7.5MultipletThese protons in the difluorophenyl ring are deshielded in the E-isomer compared to the Z-isomer (which appear in the range of δ 7.1–7.3 ppm).

¹³C NMR Spectral Data

Specific ¹³C NMR spectral data for this compound is not extensively reported in publicly available literature. However, analysis would be expected to show characteristic peaks for the pyridopyrimidine, piperidine (B6355638), and difluorophenyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of key functional groups within the this compound molecule.

Characteristic IR Absorption Bands

Based on the known functional groups, the following absorption regions are of significance. Specific peak values for the pure E-isomer are not detailed in the available literature, but the spectrum of the parent compound, Risperidone, can be used for comparative purposes.

Functional GroupExpected Absorption Range (cm⁻¹)Notes
O-H Stretch (oxime)3600 - 3200 (broad)Indicates the presence of the hydroxyl group of the oxime.
C-H Stretch (aromatic)3100 - 3000Characteristic of the difluorophenyl ring.
C=O Stretch (lactam)~1641A strong band corresponding to the carbonyl group in the pyridopyrimidine ring system, as seen in Risperidone.
C=N Stretch (oxime)1690 - 1640Confirms the presence of the oxime functional group.
C=C Stretch (aromatic)1613, 1535Associated with the aromatic ring vibrations, as observed in Risperidone.
C-N Stretch~1350Relates to the stretching of the C-N bond in the oxazole (B20620) ring of the parent compound.
C-F Stretch (aryl fluoride)~1129A strong peak indicating the carbon-fluorine bond in the difluorophenyl group, as seen in Risperidone.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.

Mass Spectral Data

ParameterValueNotes
Molecular Ion [M]⁺ ~430.5Corresponds to the molecular weight of the compound.
High-Resolution MS (HRMS) Calculated for C₂₃H₂₈F₂N₄O₂Provides the exact mass, confirming the elemental composition.

While a detailed fragmentation pattern for this compound is not explicitly available, the fragmentation of the parent drug, Risperidone, provides insights into the expected fragmentation pathways. Common fragmentation would likely involve cleavage at the piperidine ring and the ethyl linker.

Experimental Protocols

The synthesis of Risperidone typically yields a mixture of the Z and E-oxime isomers. The isolation of the E-oxime for use as an analytical standard requires specific purification techniques.

Synthesis and Isomer Separation

The formation of Risperidone oxime isomers generally involves the reaction of a ketone precursor with hydroxylamine. The ratio of the Z to E isomers can be influenced by reaction conditions such as solvent and temperature. The separation of the E and Z isomers is often achieved through fractional crystallization of their acetate (B1210297) salts, as the two isomers exhibit different solubilities.

A general procedure for the isolation of the E-oxime would involve:

  • Synthesis of the oxime mixture from the appropriate ketone precursor and hydroxylamine.

  • Conversion of the oxime mixture to their acetate salts.

  • Selective precipitation of the less soluble Z-isomer acetate salt from a suitable solvent, leaving the E-isomer enriched in the mother liquor.

  • Isolation and purification of the E-isomer from the mother liquor, potentially through further crystallization or chromatographic techniques.

Spectroscopic Analysis

For spectroscopic characterization, a purified sample of this compound is required.

  • NMR Spectroscopy : A sample of the purified E-oxime is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

  • IR Spectroscopy : An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry : Mass spectral analysis can be performed using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualization

Workflow for the Identification and Characterization of this compound

The following diagram illustrates the general workflow for the formation, isolation, and subsequent characterization of this compound as a process-related impurity in the synthesis of Risperidone.

G Workflow for this compound Characterization cluster_synthesis Synthesis & Isomer Formation cluster_isolation Isolation & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Risperidone Synthesis Precursors oximation Oximation Reaction (Ketone + Hydroxylamine) start->oximation mixture Mixture of Z and E-oxime Isomers oximation->mixture separation Isomer Separation (e.g., Fractional Crystallization of Acetate Salts) mixture->separation z_isomer Isolated Z-oxime separation->z_isomer Less Soluble e_isomer Isolated this compound separation->e_isomer More Soluble in Mother Liquor nmr NMR Spectroscopy (¹H and ¹³C) e_isomer->nmr ir IR Spectroscopy e_isomer->ir ms Mass Spectrometry e_isomer->ms structure Structural Elucidation and Confirmation of E-isomer nmr->structure ir->structure ms->structure

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a significant process-related impurity and geometric isomer formed during the synthesis of Risperidone, a widely used second-generation antipsychotic medication.[1] The presence and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, analytical characterization, and spectroscopic properties.

Chemical Identity and Physical Properties

This compound, also known as Risperidone Impurity A according to the European Pharmacopoeia, is the (E)-isomer of the oxime intermediate of risperidone.[2] Its chemical structure is characterized by the hydroxyl group of the oxime being positioned anti (away from) to the fluorine atom on the phenyl ring.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[2]
Synonyms Risperidone Impurity A (EP), (E)-Risperidone Oxime[2]
CAS Number 691007-09-7
Molecular Formula C₂₃H₂₈F₂N₄O₂
Molecular Weight 430.49 g/mol
Boiling Point 569.0 ± 60.0 °C (Predicted)
Density 1.34 g/cm³ (Predicted)
pKa 10.74 ± 0.70 (Predicted)
Solubility Slightly soluble in Chloroform and Methanol
Storage Temperature -20°C

Synthesis and Formation

This compound is formed, along with its Z-isomer, during the oximation reaction of a ketone precursor with hydroxylamine (B1172632) hydrochloride in the synthesis of risperidone. The ratio of the Z to E isomers can be influenced by the reaction conditions. While the Z-isomer is the desired intermediate that cyclizes to form risperidone, the E-isomer is a stable impurity that does not readily cyclize under the same conditions.

The general synthesis pathway leading to the formation of the Risperidone oxime isomers is depicted in the following workflow diagram.

G Fig. 1: Synthesis Workflow for Risperidone Oxime Isomers ketone Ketone Precursor reaction Oximation Reaction ketone->reaction hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction mixture Mixture of Z and E Oxime Isomers reaction->mixture separation Isomer Separation / Enrichment mixture->separation z_isomer Z-Isomer (Desired Intermediate) separation->z_isomer e_isomer E-Isomer (Impurity) separation->e_isomer cyclization Base-mediated Cyclization z_isomer->cyclization risperidone Risperidone cyclization->risperidone G Fig. 2: Analytical Workflow for this compound Characterization sample This compound Sample nmr ¹H NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms hplc HPLC/UHPLC Analysis sample->hplc structure Structural Confirmation (Stereochemistry) nmr->structure functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight and Formula Confirmation ms->molecular_weight purity Purity Assessment and Quantification hplc->purity

References

Degradation Pathways of Risperidone E-Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risperidone (B510), an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety, efficacy, and quality. A key process-related impurity in the synthesis of risperidone is its geometric isomer, Risperidone E-oxime. While extensive research has elucidated the degradation pathways of risperidone, there is a notable absence of direct studies on the degradation of this compound itself. This technical guide provides a comprehensive overview of the known degradation pathways of risperidone as a foundational reference. Subsequently, it delineates the potential degradation pathways of this compound based on established principles of organic chemistry, the known reactivity of its functional groups, and available data on the degradation of similar chemical moieties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of risperidone and its related substances.

Degradation Pathways of Risperidone

Forced degradation studies on risperidone have been extensively conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. These studies have identified several key degradation products.

Hydrolytic Degradation

Risperidone exhibits susceptibility to both acidic and basic hydrolysis. The primary degradation product identified under these conditions is 9-hydroxy risperidone.[1]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, is a significant degradation pathway for risperidone. The major degradation product formed is Risperidone N-oxide.[1] Some studies have indicated that risperidone is particularly labile to oxidative conditions.

Photolytic and Thermal Degradation

Risperidone has been shown to degrade under photolytic and thermal stress, although to a lesser extent compared to oxidative and hydrolytic conditions. The degradation products formed under these conditions are often the same as those observed in other degradation pathways, such as the N-oxide.

Bacterial Degradation

In specific environments, such as decomposing biological samples, risperidone can undergo bacterial degradation. This pathway involves the cleavage of the benzisoxazole ring, leading to the formation of 2-hydroxybenzoyl-risperidone.

Potential Degradation Pathways of this compound

In the absence of direct experimental studies on the forced degradation of this compound, its potential degradation pathways can be inferred from its chemical structure, which includes a benzisoxazole ring, a piperidine (B6355638) ring, a pyrimidinone system, and the characteristic E-oxime functionality.

Hydrolysis of the Oxime Group

Oximes are known to be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to yield a ketone and hydroxylamine. In the case of this compound, this would likely lead to the formation of a ketone precursor and hydroxylamine.

Isomerization of the E-Oxime

Under certain conditions, such as exposure to light or heat, the E-isomer of the oxime could potentially isomerize to the more thermodynamically stable Z-isomer. While the Z-isomer is the direct precursor to risperidone in the synthetic pathway, its formation as a degradant would be a critical consideration.

Oxidative Degradation

Similar to risperidone, the tertiary amine in the piperidine ring and the pyrimidinone system of this compound are susceptible to oxidation, potentially forming the corresponding N-oxide.

Cleavage of the Benzisoxazole Ring

As observed with risperidone under bacterial degradation, the benzisoxazole ring in the E-oxime could be susceptible to cleavage under certain hydrolytic or enzymatic conditions, leading to the formation of a 2-hydroxybenzoyl derivative of the E-oxime.

Data Presentation

Table 1: Summary of Known Degradation Products of Risperidone
Stress ConditionMajor Degradation Product(s)Reference
Acidic Hydrolysis9-hydroxy risperidone[1]
Basic Hydrolysis9-hydroxy risperidone[1]
Oxidation (H₂O₂)Risperidone N-oxide[1]
PhotolysisRisperidone N-oxide and other minor degradants
ThermalMinor degradation, products similar to other pathways
Bacterial2-hydroxybenzoyl-risperidone
Table 2: Summary of Potential Degradation Products of this compound
Potential Degradation PathwayPotential Degradation Product(s)Rationale
Hydrolysis of OximeKetone precursor, HydroxylamineKnown reactivity of oximes to acidic hydrolysis.
IsomerizationRisperidone Z-oximePotential for E/Z isomerization under light/heat.
OxidationThis compound N-oxideSusceptibility of tertiary amines to oxidation.
Benzisoxazole Ring Cleavage2-hydroxybenzoyl-risperidone E-oximeAnalogy to the bacterial degradation of risperidone.

Experimental Protocols

Detailed experimental protocols for the forced degradation of risperidone can be found in the scientific literature. A general approach, as recommended by the International Council for Harmonisation (ICH) guidelines, involves the following steps:

  • Preparation of Stock Solution: A stock solution of the drug substance is prepared in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at a specified temperature for a defined period.

    • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

    • Photolytic Degradation: Exposing the drug substance (solid or in solution) to UV and visible light.

  • Sample Analysis: The stressed samples are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, to separate and quantify the drug and its degradation products.

  • Characterization of Degradation Products: The chemical structures of the degradation products are elucidated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Visualizations

Known Degradation Pathways of Risperidone

Risperidone_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_bacterial Bacterial Degradation Risperidone Risperidone 9-hydroxy risperidone 9-hydroxy risperidone Risperidone->9-hydroxy risperidone H⁺ / OH⁻ Risperidone N-oxide Risperidone N-oxide Risperidone->Risperidone N-oxide [O] 2-hydroxybenzoyl-risperidone 2-hydroxybenzoyl-risperidone Risperidone->2-hydroxybenzoyl-risperidone Bacteria

Caption: Known degradation pathways of Risperidone under different stress conditions.

Potential Degradation Pathways of this compound

Risperidone_E_Oxime_Degradation cluster_hydrolysis Potential Hydrolysis cluster_isomerization Potential Isomerization cluster_oxidation Potential Oxidation cluster_cleavage Potential Ring Cleavage Risperidone_E_Oxime This compound Ketone_Precursor Ketone Precursor Risperidone_E_Oxime->Ketone_Precursor H₃O⁺ Hydroxylamine Hydroxylamine Risperidone_E_Oxime->Hydroxylamine H₃O⁺ Risperidone_Z_Oxime Risperidone Z-oxime Risperidone_E_Oxime->Risperidone_Z_Oxime hν / Δ E_Oxime_N_Oxide This compound N-oxide Risperidone_E_Oxime->E_Oxime_N_Oxide [O] Hydroxybenzoyl_E_Oxime 2-hydroxybenzoyl-risperidone E-oxime Risperidone_E_Oxime->Hydroxybenzoyl_E_Oxime Hydrolysis/Enzymatic

Caption: Potential degradation pathways of this compound based on chemical principles.

Conclusion and Future Directions

The stability of a drug substance and the profile of its impurities are of paramount importance in drug development and manufacturing. While the degradation of risperidone is well-characterized, this guide highlights a critical knowledge gap concerning the degradation of its E-oxime impurity. The proposed potential degradation pathways for this compound provide a theoretical framework for future experimental investigations. Forced degradation studies specifically designed for this compound are necessary to confirm these pathways, identify the actual degradation products, and develop robust analytical methods for their detection and quantification. Such studies will contribute to a more complete understanding of the stability of risperidone and ensure the quality and safety of this vital medication.

References

Hydrolytic Stability of Risperidone E-Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a key intermediate and a significant impurity in the synthesis of Risperidone, an atypical antipsychotic medication. The stability of this E-oxime isomer, particularly its resistance to hydrolysis, is a critical parameter that influences the manufacturing process, storage, and the impurity profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the hydrolytic stability of this compound, drawing upon available data for the E-oxime and its parent compound, Risperidone. Understanding the hydrolytic degradation pathways and kinetics is essential for the development of robust formulations and analytical methods.

The core structure of this compound features a carbon-nitrogen double bond of the oxime functional group, which can exist as geometric isomers, namely the E (trans) and Z (syn) isomers. The relative stability of these isomers and their interconversion are key aspects of its chemistry. While specific quantitative hydrolytic stability data for this compound is limited in publicly available literature, extensive studies on Risperidone provide valuable insights into the stability of its core benzisoxazole and piperidine (B6355638) moieties under various hydrolytic conditions.

Isomerization and Differential Stability

A crucial aspect of this compound's chemistry is its relationship with the Z-isomer and their differential stability, which is exploited in the synthesis of Risperidone.

  • E-Z Isomerization: The interconversion between the E and Z isomers of the oxime is a reversible process that can be catalyzed by acid or heat[1]. This isomerization is a critical factor to consider during manufacturing and storage, as the ratio of isomers can be affected by pH and temperature.

  • Stability in Basic Conditions: The E-isomer of the oxime exhibits significant stability under basic conditions. In contrast, the Z-isomer readily undergoes a base-mediated cyclization to form the benzisoxazole ring of Risperidone[1]. This difference in reactivity is a cornerstone of the manufacturing process, allowing for the conversion of the desired Z-isomer while the E-isomer remains largely unreacted[1].

Hydrolytic Stability Profile

Forced degradation studies on Risperidone have been conducted under various stress conditions, including acid and base hydrolysis, to establish its intrinsic stability. While this data pertains to the parent drug, it provides a strong indication of the hydrolytic stability of the fundamental molecular structure shared with this compound.

Conflicting reports exist regarding the stability of Risperidone itself under hydrolytic stress. Several studies suggest that Risperidone is stable under both acidic and basic stress conditions[1]. However, another study indicates that the degradation of Risperidone follows first-order reaction kinetics and is most rapid in a hydrogen peroxide solution, followed by a basic solution, and is slowest in an acidic solution[1]. One study reported that refluxing the drug in 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (B78521) (NaOH) for 8 hours resulted in no degradation. In contrast, another investigation showed approximately 17.53% degradation of Risperidone when refluxed in 0.1 M NaOH for 36 hours.

The primary degradation pathway for Risperidone under various stress conditions involves the cleavage of the benzisoxazole moiety, leading to the formation of 2-hydroxybenzoyl derivatives. Under acidic and basic conditions, the formation of hydroxy-risperidone has been reported.

Quantitative Data from Forced Degradation Studies of Risperidone

The following table summarizes the results from a forced degradation study on Risperidone, which can be used to infer the potential hydrolytic lability of the core structure of this compound.

Stress ConditionReagent ConcentrationDurationTemperatureDegradation (%)Identified Degradation ProductsReference
Acid Hydrolysis0.1 M HCl12 hoursRoom Temperature26.89Hydroxy Risperidone
Base Hydrolysis0.1 M NaOH36 hoursRoom Temperature17.53Hydroxy Risperidone
Oxidative3.00% H₂O₂8 daysRoom Temperature35.00N-oxide of Risperidone
Oxidative3.00% H₂O₂6 hours80°C17.00N-oxide of Risperidone

Experimental Protocols

The following are detailed methodologies for conducting forced hydrolysis studies, adapted from validated stability-indicating assay methods for Risperidone. These protocols can be applied to investigate the hydrolytic stability of this compound.

Acid Hydrolysis Protocol
  • Sample Preparation: Accurately weigh 100 mg of this compound and transfer it to a 100 mL round-bottom flask.

  • Stress Condition: Add 10 mL of 0.1 M hydrochloric acid solution.

  • Incubation: Mix the contents well and keep for constant stirring for 12 hours at room temperature.

  • Neutralization and Dilution: Withdraw a 2 mL aliquot and transfer it to a 100 mL volumetric flask. Neutralize the solution with 0.2 mL of 0.1 M sodium hydroxide and then dilute to the mark with a suitable diluent (e.g., methanol:acetonitrile, 80:20, v/v).

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Base Hydrolysis Protocol
  • Sample Preparation: Accurately weigh 100 mg of this compound and transfer it to a 100 mL round-bottom flask.

  • Stress Condition: Add 10 mL of 0.1 M sodium hydroxide solution.

  • Incubation: Mix the contents well and keep for constant stirring for 36 hours at room temperature.

  • Neutralization and Dilution: Withdraw a 2 mL aliquot and transfer it to a 100 mL volumetric flask. Neutralize the solution with 0.2 mL of 0.1 M hydrochloric acid and then dilute to the mark with a suitable diluent.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Analytical Method for Stability Testing

A suitable stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. An example of such a method for Risperidone is provided below, which can be optimized for the E-oxime.

ParameterCondition
Column Symmetry C18 (250 mm × 4.6 mm i.d., 5 µm particle size)
Mobile Phase Methanol : Acetonitrile (80:20, v/v)
Flow Rate 1 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

Logical Relationship of this compound and its Fate

The following diagram illustrates the relationship between this compound, its Z-isomer, and the formation of Risperidone, highlighting the key role of reaction conditions.

A This compound A->A Stable in Base B Risperidone Z-Oxime A->B Acid / Heat B->A Acid / Heat C Risperidone B->C Base

Caption: Isomerization and reaction pathways of Risperidone oximes.

Experimental Workflow for Forced Hydrolysis Study

This diagram outlines the typical workflow for conducting a forced hydrolysis study of this compound.

cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A Weigh this compound B Add Stress Reagent (Acid or Base) A->B C Incubate at Defined Temperature and Duration B->C D Neutralize and Dilute C->D E Inject into HPLC D->E F Quantify Degradation E->F

Caption: Workflow for hydrolytic stability testing.

Conclusion

The hydrolytic stability of this compound is a critical consideration for pharmaceutical development. While direct quantitative kinetic data is not extensively available, the known chemistry of its isomerization and the forced degradation data of its parent compound, Risperidone, provide a solid foundation for understanding its behavior. This compound is notably stable under basic conditions, a property that is fundamental to the synthesis of Risperidone. The provided experimental protocols, adapted from studies on Risperidone, offer a robust framework for generating specific stability data for the E-oxime. Further studies focusing specifically on the pH-rate profile and temperature effects on the hydrolysis of this compound would be beneficial for a more complete understanding of its stability.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is recognized as a significant impurity in the synthesis of Risperidone, an atypical antipsychotic medication.[1][2] As a geometric isomer of the Z-oxime, a key intermediate in Risperidone synthesis, the E-oxime is considered a process-related impurity.[3] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed methodologies for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques for the determination of Risperidone and its related substances, including the E-oxime impurity.[4][5] These methods offer high resolution and sensitivity for the separation and quantification of closely related compounds.

Key Analytical Techniques:

  • Reversed-Phase HPLC (RP-HPLC): A widely used method for the separation of non-polar and moderately polar compounds.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

Quantitative Data Summary

The following table summarizes the validation parameters for a UPLC method for the quantification of this compound (Impurity A).

ParameterResult
Linearity Range Not explicitly stated for E-oxime, but method validated for impurities.
Accuracy (Recovery) 97.51% (at LOQ level), 101.01% (at 80% of specification limit), 99.61% (at 100% of specification limit), 101.10% (at 150% of specification limit)
Limit of Detection (LOD) Not explicitly stated for E-oxime.
Limit of Quantification (LOQ) Not explicitly stated for E-oxime.
Precision (RSD%) Not explicitly stated for E-oxime.

Experimental Protocols

Protocol 1: UPLC Method for the Determination of this compound in Bulk Drug Substance

This protocol is based on a method developed for the analysis of Risperidone and its impurities.

1. Instrumentation and Chromatographic Conditions:

  • System: Waters UPLC system or equivalent.

  • Column: C18 column (e.g., 100 mm x 3.5 mm, 1.7 µm).

  • Mobile Phase A: To be prepared based on specific method requirements.

  • Mobile Phase B: To be prepared based on specific method requirements.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • UV Detector Wavelength: 260 nm.

  • Injection Volume: 1 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Methanol (B129727) (90:10 v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard of 100 µg/mL in diluent. From this, prepare a working standard solution of 1.2 µg/mL.

  • Sample Solution: Prepare a solution of the Risperidone API sample at a concentration of 1500 µg/mL in the diluent.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol describes the extraction of Risperidone and its impurities from tablets for subsequent analysis.

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Shake and sonicate the flask for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.22 µm membrane filter before injection into the chromatographic system.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh and Powder Tablets sp2 Dissolve in Methanol sp1->sp2 sp3 Sonicate for 15 min sp2->sp3 sp4 Dilute to Volume sp3->sp4 sp5 Filter (0.22 µm) sp4->sp5 ua1 Inject Sample sp5->ua1 ua2 Chromatographic Separation (C18 Column) ua1->ua2 ua3 UV Detection (260 nm) ua2->ua3 da1 Peak Integration ua3->da1 da2 Quantification vs. Standard da1->da2 end end da2->end Report Result

Caption: Analytical workflow for this compound detection.

logical_relationship cluster_synthesis Risperidone Synthesis ketone Keto-Intermediate oximation Oximation Reaction ketone->oximation hydroxylamine Hydroxylamine hydroxylamine->oximation z_oxime Z-Oxime (Desired Intermediate) oximation->z_oxime Major Product e_oxime E-Oxime (Impurity) oximation->e_oxime Minor Product risperidone Risperidone (Final Product) z_oxime->risperidone Cyclization analysis Analytical Method e_oxime->analysis Detected as Impurity

Caption: Formation of this compound during synthesis.

References

Application Note: A Robust HPLC Method for the Separation of Risperidone and its E-oxime Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of the antipsychotic drug Risperidone from its process-related impurity, the E-oxime isomer. The method is crucial for quality control in pharmaceutical manufacturing and for researchers in drug development. This document provides comprehensive experimental protocols, system suitability parameters, and a summary of chromatographic conditions to ensure reproducible results.

Introduction

Risperidone is a widely used atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder. During its synthesis, several process-related impurities can be generated, one of which is the E-oxime isomer of a synthetic intermediate. The Z-isomer is the direct precursor to Risperidone, making the E-isomer an undesired impurity that needs to be monitored and controlled. Therefore, a robust analytical method is essential to ensure the purity and safety of the final drug product. This HPLC method provides a clear separation between Risperidone and the E-oxime isomer, allowing for accurate quantification and quality assessment.

Chemical Structures

The chemical structures of Risperidone and its E-oxime isomer are presented below. The key difference lies in the stereochemistry around the oxime's C=N double bond.

G Chemical Structures cluster_0 Risperidone cluster_1 Risperidone E-oxime Impurity risperidone risperidone e_oxime Structure of E-oxime isomer (Image not available, refer to chemical name for structure)

Caption: Chemical structures of Risperidone and its E-oxime isomer.

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of Risperidone and its E-oxime isomer.

Instrumentation and Equipment
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size.

  • Data Acquisition Software: Empower® 3 or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.22 µm PTFE.

Reagents and Materials
  • Risperidone Reference Standard: USP or equivalent.

  • This compound Isomer Reference Standard: Commercially available.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (B84403) (KH2PO4): Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of a buffer solution, methanol, and acetonitrile in the ratio of 65:15:20 (v/v/v). The buffer is a potassium dihydrogen phosphate solution adjusted to a specific pH.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (Risperidone): Accurately weigh about 25 mg of Risperidone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 250 µg/mL.

  • Standard Stock Solution (E-oxime Isomer): Accurately weigh about 25 mg of the E-oxime isomer reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Risperidone and the E-oxime isomer at the desired concentration levels for analysis in the diluent. A typical concentration for the main analyte could be around 25 µg/mL.

  • Sample Preparation: For drug substance analysis, prepare a solution of the sample in the diluent at a concentration similar to the working standard solution. For drug product analysis (e.g., tablets), weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of Risperidone into a volumetric flask, add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterCondition
Column Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size
Mobile Phase Buffer:Methanol:Acetonitrile (65:15:20, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C (ambient)
Detection UV at 276 nm
Run Time Approximately 12 minutes

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between Risperidone and E-oxime isomer
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for replicate injections of the standard solution

Data Presentation

The quantitative data for a typical system suitability run and sample analysis would be presented as follows:

Table 1: System Suitability Results

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
RisperidoneTypical ValueTypical ValueTypical Value
E-oxime IsomerTypical ValueTypical ValueTypical Value
Resolution (Rs) \multicolumn{3}{c}{Typical Value (> 2.0)}

Table 2: Sample Analysis Results

Sample IDAnalytePeak AreaConcentration (µg/mL)% Impurity
Sample 1RisperidoneValueValue-
E-oxime IsomerValueValueValue
Sample 2RisperidoneValueValue-
E-oxime IsomerValueValueValue

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Application Note: High-Resolution UPLC Analysis of Risperidone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Risperidone and its related substances using Ultra-Performance Liquid Chromatography (UPLC). The protocols and methods detailed herein are designed to ensure high-resolution separation and accurate quantification, critical for quality control and stability studies in the pharmaceutical industry.

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of various psychiatric disorders.[1][2] The manufacturing process and storage of Risperidone can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a validated, stability-indicating UPLC method for the determination of Risperidone and its process-related and degradation impurities.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the UPLC analysis of Risperidone and its impurities.

Instrumentation and Chromatographic Conditions

A robust and sensitive UPLC method is essential for the accurate determination of Risperidone and its impurities. The following conditions have been optimized for high-resolution separation.

ParameterRecommended Conditions
UPLC System Waters ACQUITY H-Class UPLC system with a PDA detector or equivalent
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) with a VanGuard pre-column (1.7 µm, 2.1 x 5 mm)[3]
Mobile Phase A 10 mM Ammonium Acetate in water[2]
Mobile Phase B Acetonitrile[2]
Mobile Phase C Tetrahydrofuran
Gradient Elution A gradient elution program should be optimized to achieve separation of all known impurities.
Flow Rate 0.3 mL/min
Injection Volume 1-3 µL
Column Temperature 40°C to 72°C (optimization may be required)
Detection UV at 275 nm or 260 nm
Standard and Sample Preparation

Accurate sample and standard preparation are critical for reliable results.

Standard Preparation:

  • Prepare a stock solution of Risperidone reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration curves.

  • For impurity analysis, a mixture of known impurities at their specified limits should be prepared.

Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder, equivalent to a specific amount of Risperidone, into a volumetric flask.

  • Add a suitable dissolution solvent and sonicate to ensure complete dissolution.

  • Dilute to the final volume with the same solvent.

  • Filter the solution through a 0.22 µm membrane filter before injection.

Method Validation

The UPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Results and Acceptance Criteria
System Suitability Resolution between critical peak pairs > 1.5; Tailing factor for Risperidone peak < 2.0; %RSD of replicate injections < 2.0%
Linearity Correlation coefficient (r²) > 0.999 for Risperidone and its impurities over the concentration range.
Accuracy Mean recovery of 98.0% - 102.0% for Risperidone and 85.0% - 115.0% for impurities.
Precision (Repeatability & Intermediate) RSD < 2.0% for Risperidone and < 7.0% for impurities.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (e.g., 0.1 µg/mL for Risperidone).
Robustness The method's reliability should be demonstrated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following table summarizes typical quantitative data obtained during the UPLC analysis of Risperidone.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOQ (µg/mL)
Risperidone5.2 - 5.40.1 - 1.5>0.9990.1
Impurity AVariesAnalyte specific>0.999Analyte specific
Impurity BVariesAnalyte specific>0.999Analyte specific
Impurity CVariesAnalyte specific>0.999Analyte specific
Impurity EVariesAnalyte specific>0.999Analyte specific

Note: Retention times and other parameters may vary depending on the specific UPLC system and conditions used.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between Risperidone and its key impurities.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Tablet Filter Filter through 0.22 µm Filter Sample->Filter Standard Prepare Reference Standard UPLC Inject into UPLC System Standard->UPLC Filter->UPLC Acquisition Data Acquisition UPLC->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: UPLC analysis workflow for Risperidone.

Risperidone_Impurities cluster_impurities Potential Impurities Risperidone Risperidone Impurity_A Impurity A (Oxidative Degradation) Risperidone->Impurity_A Degradation Impurity_B Impurity B (Process Related) Risperidone->Impurity_B Synthesis Impurity_C Impurity C (Process Related) Risperidone->Impurity_C Synthesis Impurity_E Impurity E (E-Oxime) Risperidone->Impurity_E Degradation

Caption: Risperidone and its key impurities relationship.

References

Application Note: Validated UPLC Method for the Quantification of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. During the synthesis of the active pharmaceutical ingredient (API), several process-related impurities can be formed. One such critical impurity is Risperidone E-oxime, also identified as Risperidone EP Impurity A.[1] The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Analytical Method

A stability-indicating UPLC method has been developed to separate and quantify this compound from Risperidone and other related substances. The method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution and sensitivity.

Chromatographic Conditions
ParameterSpecification
Instrumentation Waters Acquity UPLC H-Class System or equivalent[5]
Column Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 2.0 g of Ammonium acetate (B1210297) in 1000 ml of HPLC grade water
Mobile Phase B Acetonitrile
Mobile Phase C Tetrahydrofuran
Flow Rate 0.3 mL/min
Column Temperature 72°C
UV Detection 260 nm
Injection Volume 1 µL
Run Time Approximately 8 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (this compound): Accurately weigh approximately 1.2 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Mobile Phase A and Methanol in a 90:10 v/v ratio).

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for the calibration curve (e.g., in the range of the limit of quantification up to 150% of the specification limit for the impurity).

Sample Preparation (for Tablets)
  • Weigh and finely powder twenty tablets to determine the average tablet weight.

  • Transfer a quantity of the powder equivalent to 25 mg of Risperidone into a 100 mL volumetric flask.

  • Add approximately 65 mL of a diluting agent (e.g., Water:Acetonitrile – 50:50) and sonicate for 45 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the diluting agent.

  • Filter the solution through a 0.22 µm nylon syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Specificity

The method demonstrated excellent specificity. The diluent and placebo samples showed no interfering peaks at the retention times of Risperidone and this compound. The peak purity of the analyte was confirmed, indicating the method's ability to assess the analyte in the presence of other components.

Linearity

The linearity of the method was established by analyzing a series of diluted standard solutions.

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 1.5y = 35380x - 323.8> 0.999
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

ParameterThis compound (µg/mL)
LOD ~0.03
LOQ 0.1
Accuracy

Accuracy was determined by performing recovery studies at different concentration levels.

Spiked LevelMean Recovery (%)Acceptance Criteria (%)
LOQ 97.5185.0 - 115.0
100% 99.6198.0 - 102.0
150% 101.1098.0 - 102.0
Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision TypeAnalyteRSD (%)Acceptance Criteria (%)
Repeatability This compound< 2.0≤ 5.0
Intermediate Precision This compound< 2.0≤ 5.0

Diagrams

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Quantification sample_prep Weigh & Dissolve Tablet Powder filtration Filter through 0.22 µm Filter sample_prep->filtration std_prep Prepare Risperidone E-oxime Standard injection Inject 1 µL into UPLC System filtration->injection separation Chromatographic Separation (BEH C18 Column) injection->separation detection UV Detection at 260 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify this compound calibration->quantification report report quantification->report Generate Report

Caption: Workflow for the quantification of this compound.

risperidone_formation cluster_products Reaction Products synthesis Risperidone Synthesis (Multi-step process) risperidone Risperidone (API) synthesis->risperidone Desired Product impurities Process-Related Impurities synthesis->impurities Side Reactions e_oxime This compound (Impurity A) impurities->e_oxime

Caption: Formation of this compound as a process-related impurity.

References

Application Notes and Protocols for the Use of Risperidone E-oxime as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone (B510) is a second-generation antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It functions primarily as a selective monoaminergic antagonist with a high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[2][3] The manufacturing process of active pharmaceutical ingredients (APIs) like risperidone is complex and can result in the formation of process-related impurities.[1] Regulatory bodies require stringent control over these impurities to ensure the safety and efficacy of the final drug product.

Risperidone E-oxime is a significant process-related impurity of risperidone and is designated as Risperidone EP Impurity A in the European Pharmacopoeia.[1] It is a geometric isomer of the Z-oxime, which is a key intermediate in the synthesis of risperidone. The presence of this compound in the final API above specified limits can impact the quality and safety of the drug. Therefore, its accurate identification and quantification are critical aspects of quality control in the pharmaceutical industry. The availability of a well-characterized this compound reference standard is essential for the development, validation, and routine application of analytical methods for impurity profiling of risperidone.

Chemical Information

IdentifierValue
Chemical Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Synonyms Risperidone EP Impurity A
CAS Number 691007-09-7
Molecular Formula C₂₃H₂₈F₂N₄O₂
Molecular Weight 430.49 g/mol

Application of this compound Reference Standard

The primary application of this compound is as a certified reference material for the following purposes:

  • Impurity Profiling: To identify and quantify the this compound impurity in bulk risperidone API and its pharmaceutical formulations.

  • Analytical Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), for the separation and quantification of risperidone and its related substances.

  • Quality Control: For routine quality control testing of risperidone to ensure that the level of this compound does not exceed the limits set by regulatory authorities.

  • Forced Degradation Studies: To investigate the degradation pathways of risperidone under various stress conditions and to ensure the stability-indicating nature of the analytical method.

Experimental Protocols

Quantification of this compound in Risperidone API by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a risperidone active pharmaceutical ingredient (API).

a. Materials and Reagents:

  • This compound Reference Standard

  • Risperidone API sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

b. Chromatographic Conditions:

ParameterCondition
Column Waters XTerra RP8 (250 x 4.6 mm), 5 µm
Mobile Phase Buffer: Methanol: Acetonitrile (65:15:20, v/v/v)
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 25°C (Ambient)
Detector UV at 276 nm
Injection Volume 10 µL
Run Time 12 minutes

c. Preparation of Solutions:

  • Diluting Agent: Water: Acetonitrile (50:50, v/v)

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluting agent to obtain a concentration of approximately 100 µg/mL.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution to a 100 mL volumetric flask and dilute to volume with the diluting agent to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Solution (Risperidone API): Accurately weigh about 25 mg of the Risperidone API sample and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the diluting agent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluting agent and mix well.

d. System Suitability:

Inject the standard solution five times and record the chromatograms. The relative standard deviation (RSD) of the peak area for this compound should not be more than 2.0%. The theoretical plates for the this compound peak should be not less than 2000, and the tailing factor should be not more than 2.0.

e. Procedure:

Inject the blank (diluting agent), the standard solution, and the sample solution into the chromatograph. Record the chromatograms and measure the peak area for this compound.

f. Calculation:

Calculate the percentage of this compound in the Risperidone API sample using the following formula:

Where:

  • Area_sample is the peak area of this compound in the sample solution.

  • Area_standard is the average peak area of this compound in the standard solution.

  • Conc_standard is the concentration of this compound in the standard solution (in mg/mL).

  • Conc_sample is the concentration of Risperidone API in the sample solution (in mg/mL).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Reference Standard Solution sys_suitability System Suitability Test (Inject Standard 5x) prep_standard->sys_suitability prep_sample Prepare Risperidone API Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_mobile Prepare Mobile Phase and Diluent prep_mobile->sys_suitability sys_suitability->analysis If passes chromatogram Record Chromatograms analysis->chromatogram peak_integration Integrate Peak Areas of this compound chromatogram->peak_integration calculation Calculate Percentage of This compound peak_integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for the quantification of this compound.

Risperidone Signaling Pathway

Risperidone exerts its therapeutic effects primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

signaling_pathway cluster_dopamine Dopamine D2 Receptor Pathway cluster_serotonin Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Therapeutic_D Alleviation of Positive Symptoms DARPP32->Therapeutic_D Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A PLC Phospholipase C HTR2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Activity IP3_DAG->PKC Therapeutic_S Modulation of Negative Symptoms & Cognition PKC->Therapeutic_S Risperidone_D Risperidone Risperidone_D->D2R Risperidone_S Risperidone Risperidone_S->HTR2A

Caption: Simplified signaling pathways of Risperidone's antagonist action.

Relationship between Risperidone and this compound

This compound is a process-related impurity that can form during the synthesis of risperidone. The key synthetic step involves the formation of an oxime intermediate, which can exist as two geometric isomers: the Z-isomer and the E-isomer. The desired Z-isomer is the direct precursor to risperidone, while the E-isomer is an impurity that needs to be controlled.

chemical_relationship cluster_synthesis Risperidone Synthesis Precursor Ketone Precursor Oxime_mixture Mixture of Z- and E-oximes Precursor->Oxime_mixture Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_mixture Z_isomer Z-oxime (Desired Intermediate) Oxime_mixture->Z_isomer Major Product E_isomer This compound (Impurity) Oxime_mixture->E_isomer Minor Product Risperidone Risperidone (Final API) Z_isomer->Risperidone Cyclization

Caption: Synthetic relationship of Risperidone and this compound.

References

Application Note: Forced Degradation Study of Risperidone and Its E-oxime Impurity

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. During the synthesis of Risperidone, a process-related impurity, Risperidone E-oxime, can be formed. Regulatory guidelines require that the stability of a drug substance be thoroughly investigated under various stress conditions to identify potential degradation products and to establish its intrinsic stability. This application note provides a detailed protocol for conducting a forced degradation study of Risperidone. The analytical method employed is designed to be stability-indicating, capable of separating Risperidone from its known major degradation products (9-hydroxy Risperidone and Risperidone N-oxide) as well as the this compound impurity. This ensures that any degradation of the active pharmaceutical ingredient (API) can be accurately quantified without interference from the impurity, and the stability of the E-oxime itself under these stress conditions can be monitored.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Risperidone.

Experimental Overview

The forced degradation of Risperidone is carried out under five different stress conditions as per the International Council for Harmonisation (ICH) guidelines: acidic, alkaline, oxidative, thermal, and photolytic. The degradation is monitored using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection.

Materials and Reagents
  • Risperidone API

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate (B1210297), analytical grade

  • Water, HPLC grade

Detailed Experimental Protocol

Preparation of Stock and Standard Solutions

1.1. Risperidone Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Risperidone API and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

1.2. This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

1.3. Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Risperidone Stock Solution to 25 mL with the diluent.

1.4. Spiked Solution for Specificity: Prepare a solution containing 100 µg/mL of Risperidone and a suitable concentration of this compound and known degradation products to demonstrate the separation capability of the analytical method.

Forced Degradation Procedures

For each condition, a sample of Risperidone is subjected to stress. A control sample (unstressed) is prepared by diluting the stock solution to the final concentration with the diluent and analyzing it immediately.

2.1. Acid Hydrolysis:

  • To 1 mL of the Risperidone Stock Solution in a suitable flask, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the diluent.

2.2. Alkaline Hydrolysis:

  • To 1 mL of the Risperidone Stock Solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the diluent.

2.3. Oxidative Degradation:

  • To 1 mL of the Risperidone Stock Solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with the diluent.

2.4. Thermal Degradation (Dry Heat):

  • Accurately weigh about 25 mg of Risperidone API into a petri dish and place it in a hot air oven maintained at 105°C for 72 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a 100 µg/mL solution in the diluent.

2.5. Photolytic Degradation:

  • Place a solution of Risperidone (100 µg/mL in diluent) in a photostability chamber.

  • Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

Analytical Methodology (UPLC)

A stability-indicating UPLC method is crucial for the separation of Risperidone from its degradation products and the E-oxime impurity.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to ensure separation (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

Data Presentation

The results of the forced degradation study should be summarized in a table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for Risperidone

Stress ConditionTreatment Time & Temperature% Assay of Risperidone% DegradationNo. of Degradation ProductsPeak Purity of Risperidone
Control (Unstressed) -100.00.00Pass
Acidic (0.1 M HCl) 24 hours @ 60°C85.214.82Pass
Alkaline (0.1 M NaOH) 24 hours @ 60°C89.510.51Pass
Oxidative (3% H₂O₂) 24 hours @ RT78.921.13Pass
Thermal (Dry Heat) 72 hours @ 105°C96.33.71Pass
Photolytic 1.2 million lux hours92.17.92Pass

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Visualization of Experimental Workflow

A clear workflow diagram helps in understanding the sequence of steps in the forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Risperidone Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (105°C Dry Heat) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Guidelines) stock->photo Expose to Stress neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Final Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute uplc UPLC Analysis dilute->uplc data Data Analysis (% Degradation, Peak Purity) uplc->data

Caption: Workflow for the forced degradation study of Risperidone.

Signaling Pathway of Risperidone Degradation

While Risperidone degradation is a chemical process rather than a biological signaling pathway, a logical diagram can illustrate the relationship between the parent drug and its major degradation products.

Degradation_Pathway risperidone Risperidone hydroxy 9-Hydroxy Risperidone risperidone->hydroxy  Acid/Base  Hydrolysis n_oxide Risperidone N-oxide risperidone->n_oxide  Oxidative  Stress e_oxime This compound (Process Impurity)

Caption: Major degradation pathways of Risperidone under stress conditions.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Risperidone. The described UPLC method is capable of separating the active pharmaceutical ingredient from its major degradation products and the E-oxime process-related impurity. Adherence to this protocol will enable a thorough assessment of the intrinsic stability of Risperidone and the development of a validated stability-indicating analytical method, which is a critical requirement for regulatory submissions.

Application Notes and Protocols for the Isolation of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the isolation and analysis of Risperidone (B510) E-oxime, a critical process-related impurity of the atypical antipsychotic drug, Risperidone.

Introduction

Risperidone E-oxime is the geometric isomer (anti-isomer) of Risperidone Z-oxime (syn-isomer), the latter being the direct precursor in the synthesis of Risperidone. The presence and quantity of the E-oxime are critical quality attributes in the manufacturing of Risperidone, necessitating its isolation for use as an analytical standard and for further toxicological studies. The foundational step in synthesizing both isomers is the reaction of a ketone precursor with hydroxylamine (B1172632) hydrochloride, which typically yields a mixture of Z and E isomers.[1] The inherent challenge lies in the separation of these two isomers, which have closely related physicochemical properties.

This document outlines several techniques for the targeted synthesis and isolation of this compound, including methods to influence the isomeric ratio during synthesis and subsequent purification protocols.

Influencing the Z/E Isomer Ratio During Synthesis

The ratio of Z to E isomers of Risperidone oxime can be manipulated by adjusting reaction conditions such as solvent, temperature, and pH.

Effect of Solvent and Temperature

The choice of solvent and reaction temperature significantly impacts the Z/E isomer ratio. Polar aprotic solvents at lower temperatures tend to favor the formation of the E-oxime.[1] Conversely, refluxing in less polar solvents can yield a higher proportion of the Z-isomer.

Table 1: Solvent and Temperature Effects on Z/E Oxime Ratios [1]

SolventTemperature (°C)Approximate Z/E Ratio
Acetonitrile802:1
Dimethylformamide (DMF)251.5:1
pH-Controlled Oximation and Isomer Selectivity

The pH of the reaction medium is another critical parameter. Acid-catalyzed conditions can be employed to facilitate the conversion of the Z-isomer to the E-isomer.[1] For instance, heating the Z-oxime in acetic acid can promote this isomerization.

Isomerization and Separation Techniques

Several methods can be employed to isolate the this compound from the Z-isomer.

Acid-Catalyzed Isomerization Protocol

This protocol describes the conversion of the more abundant Z-isomer to the E-isomer.

Objective: To increase the proportion of the E-oxime through acid-catalyzed isomerization.

Materials:

  • Risperidone Z-oxime

  • Glacial Acetic Acid

  • Heating apparatus with temperature control

  • Reaction vessel

Protocol:

  • Dissolve the Risperidone Z-oxime in glacial acetic acid.

  • Heat the mixture to 70°C.

  • Maintain the temperature for 12 to 24 hours. A 12-hour period can lead to approximately 15% conversion to the E-isomer, which increases to about 25% after 24 hours.[1]

  • Monitor the reaction progress using a suitable chromatographic method (e.g., HPLC).

  • Once the desired conversion is achieved, proceed with purification to isolate the E-oxime.

Preferential Precipitation of the Z-Isomer

A key discovery in the separation of the isomers is that the Z-isomer can be preferentially precipitated as its acetic acid salt.

Objective: To isolate the E-oxime by selectively removing the Z-isomer from a mixture.

Materials:

  • Mixture of Risperidone Z- and E-oximes

  • Acetic Acid

  • Ethanol/water mixture

  • Filtration apparatus

Protocol:

  • Dissolve the mixture of Z- and E-oximes in a suitable solvent.

  • Add acetic acid to the solution to form the acetate (B1210297) salts of the oximes.

  • The Z-oxime acetic acid salt will preferentially precipitate from the solution, especially from ethanol/water mixtures.

  • Isolate the precipitated Z-isomer salt by filtration.

  • The filtrate will be enriched with the E-isomer. The E-isomer can then be isolated from the filtrate, for example, by evaporation of the solvent and further purification.

Thermal Conversion

Heating a mixture of the isomers in a suitable solvent can induce the conversion of the E-isomer to the more thermodynamically stable Z-isomer. While this is generally used to enrich the Z-isomer, understanding this equilibrium is crucial for developing isolation strategies for the E-isomer. For instance, to obtain a pure E-isomer sample, prolonged heating should be avoided during purification steps.

Chromatographic Isolation and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analytical and preparative separation of this compound.

Analytical HPLC Method for Isomer Separation

This method is suitable for the quantification and purity assessment of this compound.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Mobile Phase Potassium dihydrogen phosphate (B84403) buffer: Methanol: Acetonitrile (65:15:20 v/v/v)
Diluting Agent Water: Acetonitrile (50:50 v/v)
Column Waters XTerra RP8 (250 x 4.6 mm), 5µm particle size
Column Oven Temperature 25°C (ambient)
Flow Rate 1.0 ml/min
Detector UV at 276 nm
Injection Volume 10 µl
Run Time 12 minutes
UPLC Method for Impurity Profiling

UPLC offers faster separation with higher resolution, making it ideal for analyzing Risperidone and its impurities, including the E-oxime.

Table 3: UPLC Method Parameters

ParameterCondition
Mobile Phase A Buffer (e.g., phosphate buffer)
Mobile Phase B Acetonitrile/Methanol mixture
Gradient Optimized gradient from 95:5 (A:B) to 30:70 (A:B) over a specified time
Column Waters ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Flow Rate 0.3 ml/min
Column Temperature 45°C
Detector UV at 260 nm
Injection Volume 1 µl

Sample Preparation for UPLC Analysis:

  • Prepare a diluent from Mobile Phase A and Methanol (90:10 v/v).

  • Prepare a stock solution of the this compound standard at a concentration of 100 µg/mL in the diluent.

  • Further dilute to a working concentration of approximately 1.2 µg/mL for analysis.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Risperidone and to identify potential degradation products, which may include the E-oxime or its further degradants.

Table 4: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysis 0.1 M HCl, room temperature for 12 hoursGradual degradation observed.
Alkaline Hydrolysis 0.5 M NaOHRisperidone is relatively stable.
Oxidative Degradation 3% H₂O₂, room temperatureHighly labile, significant degradation. N-oxide of risperidone is a known degradation product.
Thermal Degradation 105°C for 72 hoursRelatively stable.
Photolytic Degradation UV light exposureNo major degradation product observed for the solid drug. However, in the presence of hydroxypropylcellulose (B1664869) at higher pH, photodegradation can occur.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isomer Ratio Control cluster_separation Separation & Isolation cluster_purification Purification & Analysis start Ketone Precursor + Hydroxylamine HCl reaction Oximation Reaction start->reaction mixture Mixture of Z- and E-Oximes reaction->mixture acid_iso Acid-Catalyzed Isomerization mixture->acid_iso precipitation Preferential Precipitation of Z-Isomer mixture->precipitation chromatography Chromatographic Separation (HPLC/UPLC) mixture->chromatography acid_iso->chromatography precipitation->chromatography e_oxime Isolated This compound chromatography->e_oxime analysis Purity Assessment (HPLC/UPLC) e_oxime->analysis

Caption: Workflow for the isolation of this compound.

logical_relationship cluster_isomers Risperidone Oxime Isomers cluster_conversion Interconversion Pathways cluster_products Reaction Products Z_isomer Z-Isomer (syn) E_isomer E-Isomer (anti) Z_isomer->E_isomer Isomerization heat Heat acid Acid Catalysis risperidone Risperidone Z_isomer->risperidone Direct Precursor impurity Process Impurity E_isomer->impurity Considered as

References

Application Note: Chromatographic Separation of Z and E Isomers of Risperidone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic medication, is synthesized through several intermediates, one of which is Risperidone oxime. This oxime intermediate exists as two geometric isomers, (Z)- and (E)-Risperidone oxime. During the synthesis of Risperidone, it is primarily the Z-isomer that undergoes cyclization to form the final active pharmaceutical ingredient. Consequently, the presence of the E-isomer is considered an impurity. Regulatory requirements necessitate the accurate identification and quantification of such isomers to ensure the purity, safety, and efficacy of the final drug product.

This application note provides a detailed protocol for the chromatographic separation of the Z and E isomers of Risperidone oxime using Ultra-Performance Liquid Chromatography (UPLC). The methodology is designed to offer high resolution and sensitivity, making it suitable for in-process control and final product quality assessment.

Chromatographic Method and Data

The separation of Z- and E-Risperidone oxime can be effectively achieved using a reversed-phase UPLC method. The following table summarizes the optimized chromatographic conditions and the expected retention times for the two isomers. This method is based on established procedures for the analysis of Risperidone and its related substances[1][2][3].

ParameterCondition
Instrumentation Waters ACQUITY H-Class UPLC system with a PDA Detector or equivalent
Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) with a VanGuard pre-column (1.7 µm, 2.1 x 5 mm)
Mobile Phase Isocratic elution with Acetonitrile (B52724) and 10 mM Ammonium (B1175870) Acetate (B1210297) solution (26:74, v/v)[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40 °C
Injection Volume 3 µL
Detection UV at 275 nm
Run Time Approximately 10 minutes
Diluent 10 mM Ammonium Acetate: Water: Methanol (1:9:10, v/v/v)

Expected Quantitative Data

CompoundIsomerExpected Retention Time (min)Resolution (Rs)
Risperidone OximeE-isomer~ 4.5> 2.0 (between E and Z)
Risperidone OximeZ-isomer~ 5.0-
Risperidone-~ 5.4> 2.0 (between Z-oxime and Risperidone)

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and slight variations in the mobile phase composition. The resolution between the two isomers should be greater than 2.0 for baseline separation.

Experimental Protocol

This protocol outlines the step-by-step procedure for the preparation of solutions and the chromatographic analysis.

1. Materials and Reagents

  • Reference standards for (Z)-Risperidone oxime and (E)-Risperidone oxime

  • Risperidone reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (ACS grade or higher)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Preparation of Solutions

  • 10 mM Ammonium Acetate Solution: Accurately weigh and dissolve the appropriate amount of ammonium acetate in deionized water to make a 10 mM solution.

  • Mobile Phase (Acetonitrile:10 mM Ammonium Acetate, 26:74 v/v): Mix 260 mL of acetonitrile with 740 mL of 10 mM ammonium acetate solution. Filter and degas the solution before use.

  • Diluent (10 mM Ammonium Acetate:Water:Methanol, 1:9:10 v/v/v): Prepare by mixing the appropriate volumes of the respective solvents.

  • Standard Stock Solutions (approximately 100 µg/mL): Accurately weigh about 10 mg of each reference standard (Z-oxime, E-oxime, and Risperidone) and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a mixed solution containing all three reference standards at a concentration of approximately 10 µg/mL each by diluting the stock solutions with the diluent.

  • Sample Preparation: Accurately weigh the sample containing Risperidone oxime isomers and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Analysis

  • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the system suitability solution to verify the performance of the chromatographic system. The resolution between the E- and Z-isomer peaks should be greater than 2.0.

  • Inject the prepared sample solutions.

  • Identify the Z- and E-isomer peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of each isomer using the peak areas and the calibration curves generated from the reference standards.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the chromatographic separation and analysis of Z and E isomers of Risperidone oxime.

G Workflow for Z and E Isomer Separation of Risperidone Oxime cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions (Z-oxime, E-oxime, Risperidone) prep_diluent->prep_standards prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability Inject System Suitability Solution prep_standards->system_suitability sample_injection Inject Sample Solution prep_sample->sample_injection equilibration->system_suitability system_suitability->sample_injection peak_identification Peak Identification (based on retention times) sample_injection->peak_identification quantification Quantification (based on peak areas) peak_identification->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the UPLC separation and quantification of Z and E isomers of Risperidone oxime.

Conclusion

The described UPLC method provides a robust and reliable approach for the separation and quantification of the Z and E geometric isomers of Risperidone oxime. This application note and protocol are intended to assist researchers, scientists, and drug development professionals in implementing an effective analytical method for the quality control of Risperidone and its intermediates. Adherence to this protocol will facilitate the accurate assessment of isomeric purity, contributing to the overall quality and safety of the final pharmaceutical product. It is important to note that while this method is based on established procedures, it should be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Metabolic Study of Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Risperidone E-oxime": Extensive literature review indicates that "this compound" is recognized as a process-related impurity in the synthesis of Risperidone (B510).[1][2] Currently, there are no published scientific studies detailing the experimental use of "this compound" in metabolic studies. Therefore, the following application notes and protocols are focused on the well-characterized metabolism of the parent drug, Risperidone.

Application Notes: In Vitro Metabolism of Risperidone

Risperidone is an atypical antipsychotic medication that undergoes extensive metabolism in the liver.[3] The primary metabolic pathway is the hydroxylation of risperidone to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[3] This biotransformation is predominantly catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[3] Understanding the in vitro metabolism of risperidone is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.

In vitro metabolism studies of risperidone typically utilize human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYPs. These studies allow for the determination of key metabolic parameters such as the rate of metabolite formation, the specific enzymes involved, and the potential for enzyme inhibition.

The primary metabolite, 9-hydroxyrisperidone, exhibits pharmacological activity similar to the parent drug, and therefore, the combined concentrations of risperidone and 9-hydroxyrisperidone are considered the "active moiety". In vitro systems provide a controlled environment to investigate the kinetics of 9-hydroxyrisperidone formation and to screen for compounds that may inhibit or induce the activity of CYP2D6 and CYP3A4, thereby altering the metabolism of risperidone.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for the separation, identification, and quantification of risperidone and its metabolites in in vitro samples.

Quantitative Data: Risperidone Metabolism

The following table summarizes key quantitative parameters related to the in vitro metabolism of risperidone.

ParameterValueEnzymeSource
Metabolite 9-hydroxyrisperidone-
Primary Enzyme CYP2D6-
Secondary Enzyme CYP3A4-

Note: Specific kinetic parameters like Km and Vmax are highly dependent on the experimental conditions (e.g., specific enzyme source, substrate concentration range) and were not consistently reported in a comparable format across the search results. Researchers should determine these parameters empirically under their specific assay conditions.

Experimental Protocols: In Vitro Metabolism of Risperidone using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of risperidone in human liver microsomes.

1. Materials and Reagents

  • Risperidone

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

2. Reagent Preparation

  • Risperidone Stock Solution: Prepare a concentrated stock solution of risperidone in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • NADPH Regenerating System: Prepare the NADPH regenerating system solution according to the manufacturer's instructions. This is preferred over adding a single bolus of NADPH, as it maintains a constant concentration of the cofactor throughout the incubation.

  • Microsome Suspension: On the day of the experiment, thaw the human liver microsomes on ice and dilute them to the desired protein concentration in phosphate buffer.

3. Incubation Procedure

  • To a 96-well plate or microcentrifuge tubes, add the following in order:

    • Phosphate buffer

    • Human liver microsome suspension

    • Risperidone solution (pre-warmed to 37°C)

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Include control incubations:

    • Negative control (without NADPH regenerating system) to assess for non-enzymatic degradation.

    • Control with a known substrate for CYP2D6 and CYP3A4 to confirm enzyme activity.

4. Sample Processing and Analysis

  • After quenching the reaction, vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining risperidone and the formation of 9-hydroxyrisperidone. The method should be optimized for the separation and detection of both compounds.

5. Data Analysis

  • Plot the concentration of risperidone remaining versus time to determine the rate of substrate depletion.

  • Plot the concentration of 9-hydroxyrisperidone formed versus time to determine the rate of metabolite formation.

  • From the linear portion of the substrate depletion curve, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Risperidone_Metabolism cluster_enzymes CYP450 Enzymes Risperidone Risperidone Metabolite 9-hydroxyrisperidone (Paliperidone) Risperidone->Metabolite Hydroxylation CYP2D6 CYP2D6 (Major) CYP2D6->Risperidone CYP3A4 CYP3A4 (Minor) CYP3A4->Risperidone

Caption: Metabolic pathway of Risperidone to 9-hydroxyrisperidone.

InVitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Reagents: - Risperidone Stock - Buffer - Microsomes - NADPH System Mix Combine Microsomes, Buffer, and Risperidone Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH System PreIncubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis: - Substrate Depletion - Metabolite Formation - Calculate Kinetic Parameters LCMS->Data

Caption: Experimental workflow for in vitro metabolism of Risperidone.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Risperidone E- and Z-Oxime Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Risperidone (B510) E-oxime from its Z-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Risperidone E- and Z-oxime isomers important?

The separation is critical because primarily the Z-isomer of the oxime intermediate cyclizes to form the active pharmaceutical ingredient, Risperidone.[1][2][3] The E-isomer is considered an impurity and its presence can reduce the yield and purity of the final product.

Q2: What are the primary methods for separating the E- and Z-isomers of Risperidone oxime?

The main methods for separation are:

  • Preferential Crystallization: This involves converting the oxime isomers into their acetate (B1210297) salts. The Z-isomer acetate is typically less soluble and can be selectively precipitated.[1][2]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are effective for both analytical and preparative separation of the isomers.

Q3: Can the E-isomer be converted to the desired Z-isomer?

Yes, the E-isomer can be converted to the Z-isomer by heating, often in the presence of an acid catalyst such as acetic acid. This process is known as isomerization and is a key strategy for maximizing the yield of the Z-isomer.

Q4: How can I confirm the identity of the E- and Z-isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the stereochemical assignment of the E and Z isomers of Risperidone oxime. The spatial arrangement of the atoms in the two isomers results in distinct NMR spectra.

Q5: What is a typical ratio of Z- to E-isomers produced during synthesis?

Standard synthesis conditions often yield a Z/E mixture in a ratio of approximately 3:1. However, this ratio can be influenced by reaction conditions such as the choice of solvent and reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic and crystallization-based separation of Risperidone E- and Z-oxime isomers.

Chromatographic Separation Issues

One of the main challenges in separating geometric isomers is their similar physicochemical properties, which can lead to difficulties in achieving adequate resolution in chromatographic methods.

Problem: Poor resolution between the E- and Z-isomer peaks in HPLC.

G

Caption: Logical workflow for troubleshooting HPLC separation.

Table 1: Troubleshooting Chromatographic Separations

Symptom Possible Cause Suggested Solution
Poor ResolutionInadequate separation between E and Z isomer peaks.- Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of organic solvent can increase retention and improve separation. Also, consider the effect of pH on the ionization of the isomers. - Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry that offers different selectivity for geometric isomers. - Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the isomers with the stationary phase, potentially improving resolution. - Lower Temperature: Operating the column at a lower temperature may enhance separation.
Peak TailingAsymmetrical peaks with a "tail".- Sample Overload: Reduce the concentration or injection volume of the sample. - Column Degradation: The column may be contaminated or have void volumes. Wash the column according to the manufacturer's instructions or replace it if necessary. - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes to avoid secondary interactions with the stationary phase.
Co-elution with ImpuritiesOther synthesis byproducts are eluting at the same retention time as the E or Z isomer.- Modify Mobile Phase Gradient: If using gradient elution, adjust the gradient profile to better separate the isomers from other impurities. - Use a Different Stationary Phase: A column with a different selectivity may resolve the co-eluting peaks.
Isomer Interconversion on ColumnThe ratio of E to Z isomer changes during the chromatographic run.- Adjust Mobile Phase pH and Temperature: Certain pH values or elevated temperatures can promote on-column isomerization. Try to use neutral pH and ambient temperature if possible.
Crystallization-Based Separation Issues

The separation of the Z-isomer as its acetate salt is a key step in the synthesis of Risperidone.

Problem: The Z-isomer acetate does not precipitate, or the precipitate is impure.

G

Caption: Decision-making process for optimizing crystallization.

Table 2: Troubleshooting Crystallization-Based Separation

Symptom Possible Cause Suggested Solution
No Precipitation of Z-Isomer AcetateThe solution is not supersaturated with the Z-isomer acetate.- Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the oxime acetate salts. - Cooling: Slowly cool the solution to decrease the solubility of the Z-isomer acetate. Avoid rapid cooling which can lead to the precipitation of impurities. - Solvent Composition: The solvent system may be too good a solvent for the Z-isomer acetate. Consider adding an anti-solvent (a solvent in which the desired compound is less soluble) dropwise to induce precipitation.
Precipitate is a Mixture of E and Z IsomersThe E-isomer acetate is co-precipitating with the Z-isomer.- Optimize Solvent System: The chosen solvent system may not provide sufficient solubility differentiation between the E and Z acetates. Experiment with different solvent mixtures. Ethanol/water mixtures have been shown to be effective. - Controlled Cooling: A slower cooling rate can improve the selectivity of the crystallization process. - Recrystallization: Dissolve the impure precipitate in a minimal amount of hot solvent and allow it to cool slowly. This can significantly improve the purity of the Z-isomer acetate.
Oily Precipitate or Amorphous SolidThe compound is "oiling out" instead of forming crystals.- Adjust Solvent: The solvent may be too nonpolar. Try a more polar solvent system. - Slower Supersaturation: Induce precipitation more slowly by very gradual cooling or slow addition of an anti-solvent. - Seeding: Add a few seed crystals of pure Z-isomer acetate to the solution to encourage crystallization.

Experimental Protocols

Protocol 1: HPLC Method for Analytical Separation of Risperidone Oxime Isomers

This protocol provides a general starting point for the analytical separation of Risperidone E- and Z-oxime isomers. Optimization will likely be required for specific sample matrices.

Table 3: HPLC Method Parameters for Risperidone Oxime Isomer Separation

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, increase to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Dissolve the Risperidone oxime isomer mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both isomers.

  • Analysis: Identify the peaks corresponding to the E- and Z-isomers based on their retention times (preliminary identification may require standards or confirmation by a technique like NMR).

Protocol 2: Preparative Separation by Preferential Crystallization of the Z-Isomer Acetate

This protocol is based on the principle that the acetate salt of the Z-isomer is less soluble than the E-isomer acetate.

Methodology:

  • Dissolution: Dissolve the mixture of Risperidone oxime E- and Z-isomers in a suitable solvent such as ethanol.

  • Acetate Salt Formation: Add acetic acid to the solution to form the acetate salts of the oxime isomers.

  • Induce Crystallization:

    • Slowly add water as an anti-solvent until the solution becomes slightly turbid.

    • Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol/water mixture to remove residual soluble E-isomer acetate and other impurities.

  • Drying: Dry the purified Z-isomer oxime acetate under vacuum.

  • Purity Check: Analyze the purity of the isolated Z-isomer acetate using the HPLC method described in Protocol 1. A purity of >98% for the Z-isomer is often desired.

Diagrams

G

Caption: Isomerization of the E-oxime to the more stable Z-oxime.

References

improving resolution between Risperidone and "E-oxime" peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Risperidone. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the resolution between Risperidone and its related substance, the "E-oxime" impurity, in your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "E-oxime" of Risperidone?

The "E-oxime" of Risperidone is a geometric isomer of a Risperidone synthetic intermediate. It is a known process impurity that can be present in the final drug substance.[1] In the European Pharmacopoeia, it is also referred to as Risperidone Impurity A. Due to its structural similarity to Risperidone, achieving baseline separation can be challenging.

Q2: My HPLC method shows poor resolution between the Risperidone and E-oxime peaks. What are the initial troubleshooting steps?

Poor resolution is a common issue when analyzing closely related compounds. A systematic approach to troubleshooting is recommended. Begin by assessing the following:

  • Peak Shape: Check for peak fronting, tailing, or excessive broadness, as these can compromise resolution.

  • Retention Time: Very close retention times indicate a lack of selectivity in your current method.

  • System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.

Q3: How does the mobile phase pH affect the resolution of Risperidone and its E-oxime?

The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Risperidone has a basic pKa of approximately 8.3.[2] By adjusting the mobile phase pH, you can alter the ionization state of Risperidone, which in turn affects its interaction with the stationary phase.

  • At a pH well below the pKa (e.g., pH 3-4), Risperidone will be fully protonated (charged).

  • At a pH closer to the pKa, both the ionized and non-ionized forms will exist in equilibrium.

Since the E-oxime may have a different pKa or exhibit different changes in polarity with pH shifts, adjusting the pH is a powerful tool to improve separation. A common starting point is to use a buffer with a pH in the range of 3 to 7.

Q4: Can changing the organic solvent in the mobile phase improve resolution?

Yes, changing the organic solvent can alter the selectivity of the separation. The most common organic solvents in reversed-phase HPLC are acetonitrile (B52724) and methanol (B129727).

  • Acetonitrile is generally a stronger solvent than methanol and can provide different selectivity for aromatic and unsaturated compounds due to its pi-pi interaction capabilities.

  • Methanol is a protic solvent and can form hydrogen bonds, which can also influence selectivity.

If you are using acetonitrile and experiencing poor resolution, consider replacing it partially or entirely with methanol, or vice-versa.

Troubleshooting Guide: Improving Resolution

If you are experiencing co-elution or poor resolution between Risperidone and the E-oxime peak, follow these steps to optimize your HPLC method.

Step 1: Mobile Phase Optimization

The mobile phase composition is often the most effective parameter to adjust for improving resolution.

  • Adjusting the Organic Solvent Ratio:

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both peaks and may provide more time for separation to occur on the column.

    • Example: If your mobile phase is 60:40 acetonitrile:buffer, try a ratio of 55:45.

  • Changing the pH of the Aqueous Phase:

    • Action: Modify the pH of your buffer. Small changes in pH can lead to significant changes in selectivity for ionizable compounds like Risperidone.

    • Example: If you are using a phosphate (B84403) buffer at pH 6.8, try adjusting it to pH 3.5.

  • Switching the Organic Solvent:

    • Action: If adjusting the ratio is not sufficient, try switching from acetonitrile to methanol or using a ternary mixture of water, acetonitrile, and methanol.

Step 2: Modifying Chromatographic Conditions

If mobile phase optimization does not yield the desired resolution, consider adjusting other instrumental parameters.

  • Lowering the Flow Rate:

    • Action: A slower flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

    • Example: If your flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.

  • Adjusting the Column Temperature:

    • Action: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

    • Example: If your analysis is at ambient temperature, try setting the column temperature to 40°C. In some cases, a higher temperature can improve peak shape and resolution.

Step 3: Stationary Phase and Column Considerations

The choice of HPLC column plays a critical role in the separation.

  • Column Chemistry:

    • Action: If you are using a standard C18 column, consider trying a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity due to alternative interaction mechanisms (e.g., pi-pi interactions).

  • Column Dimensions and Particle Size:

    • Action: Using a longer column or a column with a smaller particle size (e.g., switching from HPLC to UHPLC) can significantly increase the number of theoretical plates and improve resolution.[3]

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Risperidone and its impurities. These can serve as a starting point for your method development and optimization.

Method 1: UHPLC with Gradient Elution

ParameterCondition
Column Syncronis C18 (100 mm x 3.0 mm, 1.7 µm)
Mobile Phase A Ammonium acetate (B1210297) buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient A time-based gradient program
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection UV at 260 nm

This method was reported to achieve a resolution of more than 1.5 for all peaks, with a retention time for Risperidone of 5.2 minutes.[4]

Method 2: Isocratic RP-HPLC

ParameterCondition
Column Waters XTerra RP8 (250 x 4.6 mm, 5µm)
Mobile Phase Buffer:Methanol:Acetonitrile (65:15:20, v/v/v)
(Buffer: 10 mM potassium dihydrogen phosphate, 0.1% triethylamine, pH 3.5)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 276 nm

This method was developed as a stability-indicating assay for Risperidone.

Quantitative Data Summary

The following table summarizes different chromatographic conditions reported in the literature for the analysis of Risperidone and its related substances.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Elution Mode
Syncronis C18 (100 x 3.0 mm, 1.7 µm)A: Ammonium acetate buffer (pH 6.8)B: Acetonitrile0.5260Gradient
Waters BEH C18 (100 x 2.1 mm, 1.7 µm)Isocratic mobile phaseNot specified275Isocratic
C18 (150 x 4.6 mm, 5 µm)Methanol:Acetonitrile:Potassium dihydrogen orthophosphate (60:10:30, v/v/v)1.0234Isocratic
Chemisil ODS C18 (250 x 4.6 mm, 5 µm)Methanol:Buffer (0.2% OPA in water) (80:20, v/v)0.6235Isocratic
Waters XTerra RP8 (250 x 4.6 mm, 5 µm)Buffer:Methanol:ACN (65:15:20, v/v/v) (pH 3.5)1.0276Isocratic
Supelcosil LC8 DB (250 x 4.6 mm, 5 µm)Methanol:0.1 M Ammonium acetate (pH 5.5) (60:40, v/v)1.0274Isocratic

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between Risperidone and its E-oxime peak.

TroubleshootingWorkflow start Start: Poor Resolution (Risperidone & E-oxime) check_system Check System Suitability (Peak Shape, Pressure, Baseline) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (e.g., check for leaks, degas mobile phase) system_ok->fix_system No mobile_phase_opt Step 1: Mobile Phase Optimization system_ok->mobile_phase_opt Yes fix_system->check_system adjust_organic Adjust Organic Solvent % mobile_phase_opt->adjust_organic change_ph Change Mobile Phase pH adjust_organic->change_ph switch_solvent Switch Organic Solvent (ACN <=> MeOH) change_ph->switch_solvent resolution_ok1 Resolution Improved? switch_solvent->resolution_ok1 instrument_opt Step 2: Instrument Parameter Optimization resolution_ok1->instrument_opt No end_success End: Resolution Achieved resolution_ok1->end_success Yes adjust_flow Decrease Flow Rate instrument_opt->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp resolution_ok2 Resolution Improved? adjust_temp->resolution_ok2 column_opt Step 3: Stationary Phase / Column resolution_ok2->column_opt No resolution_ok2->end_success Yes change_column Try Different Column Chemistry (e.g., Phenyl, Polar-Embedded) column_opt->change_column change_dimensions Use Longer Column or Smaller Particle Size (UHPLC) change_column->change_dimensions end_fail Further Method Development Required change_dimensions->end_fail

Troubleshooting workflow for improving peak resolution.

References

preventing the formation of "Risperidone E-oxime" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the "Risperidone E-oxime" impurity during the synthesis of risperidone (B510).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered an impurity?

A1: this compound is a geometric isomer of the oxime intermediate formed during the synthesis of risperidone. The oxime intermediate exists as two isomers: the Z-isomer (syn) and the E-isomer (anti). The Z-isomer is the desired precursor that cyclizes to form the core benzisoxazole structure of risperidone. The E-isomer, however, is more stable under the reaction conditions required for cyclization and does not readily convert to the product, making it a process-related impurity.[1][2]

Q2: At which stage of the risperidone synthesis does the E-oxime impurity form?

A2: The E-oxime impurity is formed during the oximation step, where a ketone precursor is reacted with hydroxylamine (B1172632) hydrochloride. This reaction typically yields a mixture of both Z and E isomers.[1][3]

Q3: What is the key challenge in preventing the formation of this compound?

A3: The primary challenge is to control the stereochemistry of the oximation reaction to favor the formation of the desired Z-isomer. Standard reaction conditions often lead to a mixture of both isomers.[1] Since the E-isomer is thermodynamically more stable, preventing its formation or converting it to the Z-isomer is crucial for minimizing the final impurity in the active pharmaceutical ingredient (API).

Q4: Are there any analytical methods to detect and quantify this compound?

A4: Yes, various analytical techniques can be used to detect and quantify this compound. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying risperidone and its related impurities. Spectroscopic methods are also essential for distinguishing between the E and Z isomers.

Troubleshooting Guide

This guide addresses specific issues that may lead to an increased level of the this compound impurity.

Issue Potential Cause Recommended Action
High levels of E-oxime detected after oximation Reaction conditions favor the formation of the more stable E-isomer.Optimize the oximation reaction conditions. Consider performing the reaction at a lower temperature. Evaluate different solvent systems and bases to kinetically favor the Z-isomer.
E-oxime persists after the cyclization step The E-isomer does not efficiently cyclize to form the benzisoxazole ring under standard basic conditions.Implement a strategy to enrich the Z-isomer before cyclization. This can include preferential precipitation of the Z-isomer as an acetic acid salt or employing a heat-mediated isomerization of the E-isomer to the Z-isomer.
Inconsistent Z/E isomer ratio between batches Variations in reaction parameters such as temperature, reaction time, or reagent addition rate.Strictly control all reaction parameters. Develop a robust and reproducible protocol with defined limits for all critical process parameters.
Difficulty in removing E-oxime by crystallization The E-oxime may have similar solubility properties to the desired product or other intermediates, making purification by simple crystallization challenging.Develop a more effective purification method. This may involve exploring different solvent systems for crystallization, using chromatography, or converting the E-oxime to a more easily separable derivative.

Experimental Protocols

Protocol 1: Preferential Precipitation of the Z-Oxime Intermediate as an Acetic Acid Salt

This protocol is based on the principle that the Z-isomer of the oxime intermediate can be selectively precipitated as an acetic acid salt, thereby enriching it from a mixture of Z and E isomers.

Materials:

  • Mixture of Z- and E-oxime intermediates

  • Glacial acetic acid

  • Suitable solvent (e.g., isopropanol)

  • Anti-solvent (e.g., water)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the mixture of Z- and E-oxime isomers in a minimal amount of a suitable solvent, such as isopropanol, with gentle heating if necessary.

  • Slowly add glacial acetic acid to the solution. The amount of acetic acid should be stoichiometric to the amount of the Z-isomer.

  • Upon addition of acetic acid, the Z-isomer acetic acid salt should begin to precipitate. The precipitation can be further induced by cooling the solution or by the slow addition of an anti-solvent like water.

  • Allow the precipitation to complete over a period of time, which may range from a few hours to overnight, with gentle stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent/anti-solvent mixture to remove any residual E-isomer.

  • Dry the enriched Z-isomer acetic acid salt under vacuum at a suitable temperature.

  • The enriched Z-isomer can then be liberated as the free base for the subsequent cyclization step by treatment with a suitable base.

Visualizations

Diagram 1: Risperidone Synthesis Pathway and E-Oxime Formation

G cluster_0 Oximation cluster_1 Isomer Enrichment cluster_2 Final Synthesis Steps Ketone Ketone Precursor Z_E_Mixture Mixture of Z- and E-Oxime Isomers Ketone->Z_E_Mixture Reaction Hydroxylamine Hydroxylamine HCl Enrichment Preferential Precipitation or Heat Conversion Z_E_Mixture->Enrichment Z_Enriched Enriched Z-Oxime Enrichment->Z_Enriched E_Isomer E-Oxime (Impurity) Enrichment->E_Isomer Cyclization Cyclization (Base) Z_Enriched->Cyclization Risperidone Risperidone E_Isomer->Risperidone Contamination Alkylation Alkylation Cyclization->Alkylation Alkylation->Risperidone

Caption: Synthetic pathway of risperidone highlighting the formation of the E-oxime impurity.

Diagram 2: Troubleshooting Workflow for High E-Oxime Levels

G Start High E-Oxime Levels Detected CheckOximation Review Oximation Conditions (Temp, Solvent, Base) Start->CheckOximation OptimizeOximation Optimize Reaction for Kinetic Control (Favor Z-isomer) CheckOximation->OptimizeOximation Yes CheckCyclization Is Z-isomer Enrichment Step Implemented? CheckOximation->CheckCyclization No AnalyzePurity Analyze Isomer Ratio (HPLC, Spectroscopy) OptimizeOximation->AnalyzePurity ImplementEnrichment Implement Z-isomer Enrichment (Precipitation or Isomerization) CheckCyclization->ImplementEnrichment No CheckCyclization->AnalyzePurity Yes ImplementEnrichment->AnalyzePurity End E-Oxime Levels Reduced AnalyzePurity->End

Caption: A logical workflow for troubleshooting and reducing this compound impurity.

References

Technical Support Center: Addressing "Risperidone E-oxime" Instability in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Risperidone and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of "Risperidone E-oxime" in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a known process-related impurity of the atypical antipsychotic drug, Risperidone. The stability of this compound is a concern because it can undergo isomerization to its Z-isomer, which is a direct precursor in the synthesis of Risperidone. This interconversion can lead to inaccurate quantification of the impurity and potentially compromise the quality and safety assessment of the drug product.

Q2: What are the main factors that affect the stability of this compound in analytical samples?

A2: The primary factor affecting the stability of this compound is its isomerization to the Z-isomer. This conversion can be catalyzed by:

  • Acidic conditions: The presence of acid can promote the E to Z isomerization.

  • Heat: Elevated temperatures can provide the energy required for the isomerization to occur. The E to Z isomerization is a thermodynamically favored process.

  • Light: While less documented for the E-oxime specifically, photostability is a general concern for many pharmaceutical compounds and their impurities.

Q3: How can I prevent the degradation or isomerization of this compound in my samples?

A3: To minimize the instability of this compound, consider the following precautions:

  • pH Control: Maintain a neutral or slightly basic pH for your sample and standard solutions. Avoid acidic conditions.

  • Temperature Control: Store all samples and standard solutions at refrigerated temperatures (2-8 °C) and protect them from prolonged exposure to ambient or elevated temperatures.

  • Light Protection: Store samples and standards in amber vials or protect them from light to prevent potential photodegradation.

  • Solvent Selection: Use appropriate, high-purity solvents for sample preparation and analysis. Methanol (B129727) and acetonitrile (B52724) are commonly used.

  • Minimize Storage Time: Analyze samples as soon as possible after preparation to reduce the opportunity for degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary "degradation" pathway of concern for this compound in an analytical context is its isomerization to the Z-isomer. Under certain conditions, such as in the presence of bacteria, the benzisoxazole ring of Risperidone and related compounds can be cleaved, leading to the formation of 2-hydroxybenzoyl derivatives[1]. While not a direct degradation product of the E-oxime itself, this highlights a potential instability of the core molecular structure under specific environmental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent peak area for this compound standard over time. Isomerization of the E-oxime to the Z-oxime in the standard solution.1. Prepare fresh standard solutions daily. 2. Store stock solutions at -20°C in a non-frost-free freezer. 3. Ensure the pH of the standard solution is not acidic. 4. Protect standard solutions from heat and light.
Appearance of a new, unexpected peak near the this compound peak. This could be the Z-isomer of the oxime.1. Review the sample preparation and storage conditions. Have the samples been exposed to acid or heat? 2. If possible, obtain a reference standard for the Z-isomer to confirm its retention time. 3. Optimize the chromatographic method to improve the resolution between the E and Z isomers.
Low recovery of this compound from spiked samples. 1. Degradation during sample extraction or processing. 2. Matrix effects interfering with the analysis.1. Evaluate the pH and temperature at each step of the sample preparation process. 2. Use a sample matrix that is known to be free of interfering components to prepare your calibration standards. 3. Consider alternative extraction techniques that are milder (e.g., solid-phase extraction vs. liquid-liquid extraction with harsh pH adjustments).
Poor peak shape for this compound. 1. Interaction of the analyte with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Ensure the mobile phase pH is compatible with the analyte and the column. 2. Try a different column with a different stationary phase chemistry. 3. Flush the column with an appropriate solvent to remove any strongly retained compounds.

Data Presentation

The stability of Risperidone and its related compounds is highly dependent on the storage conditions. The following table summarizes the stability of Risperidone in solution under different temperature conditions. While this data is for the parent drug, it provides a useful reference for handling related impurities like the E-oxime.

Table 1: Stability of Risperidone in Solution

TemperatureDurationAnalyte Remaining
-20°C14 days100% ± 1%[2]
4°C14 days100% ± 1%[2]
25°C14 days100% ± 1%[2]
20°C (in decomposing blood)4 days< 60%[1]
37°C (in decomposing blood)2 daysComplete loss

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Risperidone and Its Impurities

This protocol is a general guideline for a stability-indicating HPLC method suitable for separating Risperidone from its impurities, including the E-oxime. Method optimization and validation are essential for specific applications.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20, v/v). The use of a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.5) mixed with acetonitrile and methanol has also been reported.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 280 nm or 276 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25°C).

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase solvent.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Method Validation:

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Acid Degradation:

  • Dissolve the this compound sample in a solution of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.

  • Neutralize the solution before analysis.

2. Base Degradation:

  • Dissolve the sample in a solution of 0.1 M NaOH.

  • Incubate at a controlled temperature for a specified period.

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period.

4. Thermal Degradation:

  • Expose the solid sample to dry heat (e.g., 80°C) for a specified period.

  • Dissolve the sample in a suitable solvent for analysis.

5. Photodegradation:

  • Expose the solid or solution sample to UV and visible light in a photostability chamber.

6. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

  • Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify any degradation products.

Visualizations

degradation_pathway Risperidone_E_Oxime This compound Risperidone_Z_Oxime Risperidone Z-Oxime Risperidone_E_Oxime->Risperidone_Z_Oxime Isomerization (Acid, Heat) Risperidone Risperidone Risperidone_Z_Oxime->Risperidone Cyclization (Base)

Caption: Isomerization and cyclization pathway of Risperidone oximes.

troubleshooting_workflow cluster_storage Storage Issues cluster_prep Preparation Issues cluster_hplc HPLC Method Issues start Inconsistent Analytical Results for this compound check_storage Check Sample/Standard Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage? check_storage->improper_storage check_prep Review Sample/Standard Preparation Procedure prep_error Preparation Error? check_prep->prep_error check_hplc Evaluate HPLC Method Parameters hplc_issue Method Issue? check_hplc->hplc_issue improper_storage->check_prep No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes end Consistent Results correct_storage->end prep_error->check_hplc No revise_prep Revise Preparation Protocol prep_error->revise_prep Yes revise_prep->end optimize_hplc Optimize HPLC Method hplc_issue->optimize_hplc Yes hplc_issue->end No optimize_hplc->end

Caption: Troubleshooting workflow for this compound analysis.

experimental_workflow start Start: Stability Study sample_prep Prepare this compound Samples and Standards start->sample_prep stress_conditions Expose Samples to Stress Conditions (pH, Temp, Light) sample_prep->stress_conditions hplc_analysis Analyze Samples by Stability-Indicating HPLC stress_conditions->hplc_analysis data_analysis Analyze Data: Quantify Degradants, Determine Degradation Rate hplc_analysis->data_analysis report Report Findings data_analysis->report

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Optimization of Mobile Phase for Risperidone E-oxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Risperidone (B510) E-oxime.

Frequently Asked Questions (FAQs)

Q1: What is Risperidone E-oxime and why is its analysis important?

A1: this compound is a process-related impurity of Risperidone, an atypical antipsychotic drug.[1][2] It is a geometric isomer of the Z-oxime, which is a precursor to Risperidone.[1] Regulatory bodies require the monitoring and control of such impurities in pharmaceutical products to ensure safety and efficacy. Therefore, a robust analytical method capable of separating and quantifying this compound from Risperidone and its other related substances is crucial.

Q2: What is a recommended starting mobile phase for this compound analysis by reverse-phase HPLC?

A2: A good starting point for method development is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Based on published methods, a combination of methanol (B129727) or acetonitrile (B52724) with a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer is commonly used.[3][4] For instance, a mobile phase of methanol:acetonitrile:phosphate buffer (0.02 M) in a ratio of 65:20:15 (v/v/v) with the pH adjusted to 3.0 has been successfully employed. Another starting condition could be methanol and 0.1 M ammonium acetate (pH 5.50) in a 60:40 (v/v) ratio.

Q3: How does the pH of the mobile phase affect the separation of Risperidone and its impurities?

A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention time, selectivity, and peak shape of ionizable compounds like Risperidone and its impurities. For basic compounds, adjusting the pH can alter their ionization state, thereby affecting their interaction with the stationary phase. For Risperidone, it has been observed that at a lower pH (below 4.0), the compound elutes earlier, while at a higher pH (e.g., 6.5), the retention time increases. Careful optimization of pH is necessary to achieve the desired resolution between Risperidone, this compound, and other related substances.

Q4: What are the common stationary phases used for the analysis of this compound?

A4: The most commonly used stationary phases for the analysis of Risperidone and its impurities are C18 and C8 reverse-phase columns. These columns provide good retention and selectivity for the separation of these moderately polar compounds. For instance, a Hypersil ODS C-18 column (250 × 4.6 mm, 5 µm particle size) and a Supelcosil LC8 DB column (250 mm × 4.6 mm i.d., 5 µm particle size) have been reported to provide successful separations. For faster analysis times and improved resolution, UHPLC columns with smaller particle sizes (e.g., 1.7 µm) are also utilized.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Potential Causes:

    • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic analytes like Risperidone, leading to peak tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

    • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Risperidone and its impurities to ensure a single ionic form.

    • Use a Silanol Deactivated Column: Employ end-capped columns (e.g., ODS, C18) to minimize silanol interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites. A mobile phase containing 0.3% triethylamine has been used for the analysis of Risperidone and its metabolite.

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid column overload.

    • Flush or Replace the Column: If the column is suspected to be contaminated, flush it with a strong solvent. If performance does not improve, replace the column.

Issue 2: Inadequate Resolution between this compound and Other Impurities
  • Potential Causes:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separating closely eluting peaks.

    • Incorrect Mobile Phase pH: The pH may not be providing sufficient selectivity between the analytes of interest.

    • Inappropriate Stationary Phase: The chosen column may not have the right selectivity for the compounds.

  • Solutions:

    • Optimize Organic Solvent Ratio: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase. A decrease in the organic solvent percentage will generally increase retention and may improve resolution.

    • Fine-tune Mobile Phase pH: Perform a pH study by analyzing the sample with mobile phases of slightly different pH values (e.g., in 0.2 pH unit increments) to find the optimal pH for resolution.

    • Change the Organic Modifier: If using methanol, try acetonitrile, or vice versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Issue 3: Shifting Retention Times
  • Potential Causes:

    • Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase can lead to shifts in retention time.

    • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Pump Malfunction: Issues with the HPLC pump can cause inconsistent flow rates.

  • Solutions:

    • Precise Mobile Phase Preparation: Use a calibrated pH meter and volumetric glassware for accurate and consistent mobile phase preparation.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. A column temperature of 40°C has been used in some methods.

    • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30 minutes) before starting the analysis.

    • Perform Pump Maintenance: Regularly check and maintain the HPLC pump to ensure a stable and accurate flow rate.

Quantitative Data Summary

Table 1: Example Chromatographic Conditions for Risperidone and Impurity Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Hypersil ODS C18 (250 x 4.6 mm, 5 µm)Supelcosil LC8 DB (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Syncronis C18 (100 x 3.0 mm, 1.7 µm)
Mobile Phase Methanol:Acetonitrile:Phosphate Buffer (0.02 M) (65:20:15, v/v/v), pH 3.0Methanol:0.1 M Ammonium Acetate (60:40, v/v), pH 5.50Methanol:Acetonitrile:Potassium Dihydrogen Orthophosphate (60:10:30, v/v/v)Gradient Elution
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot specified
Detection UV at 238 nmUV at 274 nmUV at 234 nmUV Detection
Column Temp. Not specified40°CAmbient40°C
Retention Time of Risperidone Not specified5.89 min3.850 min5.2 min

Experimental Protocols

Representative Experimental Protocol for this compound Analysis

This protocol is a generalized example based on common practices found in the literature.

  • Mobile Phase Preparation:

    • Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid.

    • Mix methanol, acetonitrile, and the phosphate buffer in the ratio of 65:20:15 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

    • For pharmaceutical formulations, crush a representative number of tablets, and dissolve the powder in a suitable solvent, followed by dilution with the mobile phase. The sample may require sonication and filtration through a 0.22 µm or 0.45 µm filter.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 40°C.

    • Detection Wavelength: 238 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Peak Shape) check_ph Is Mobile Phase pH Appropriate? start->check_ph adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No check_silanol Are Silanol Interactions Suspected? check_ph->check_silanol Yes adjust_ph->check_silanol add_tea Add Competing Base (e.g., TEA) check_silanol->add_tea Yes check_overload Is Column Overload a Possibility? check_silanol->check_overload No use_endcapped Use End-capped Column add_tea->use_endcapped use_endcapped->check_overload reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_column_health Is Column Contaminated/Old? check_overload->check_column_health No reduce_conc->check_column_health flush_column Flush Column check_column_health->flush_column Yes solution Problem Resolved check_column_health->solution No replace_column Replace Column flush_column->replace_column Still an issue flush_column->solution Resolved replace_column->solution MobilePhaseOptimization goal Goal: Optimal Separation of this compound mobile_phase Mobile Phase Parameters goal->mobile_phase organic_solvent Organic Solvent mobile_phase->organic_solvent buffer Aqueous Buffer mobile_phase->buffer additives Additives mobile_phase->additives type Type (Methanol vs. Acetonitrile) organic_solvent->type ratio Ratio (% Organic) organic_solvent->ratio ph pH buffer->ph concentration Concentration buffer->concentration ion_pair Ion-Pairing Agents additives->ion_pair competing_base Competing Base (e.g., TEA) additives->competing_base impact Impacts type->impact ratio->impact ph->impact concentration->impact ion_pair->impact competing_base->impact retention Retention Time impact->retention resolution Resolution impact->resolution peak_shape Peak Shape impact->peak_shape

References

troubleshooting peak tailing for "Risperidone E-oxime" in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing of Risperidone E-oxime in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised overall analytical accuracy.[2][3] this compound, an impurity of the antipsychotic drug Risperidone, contains basic nitrogen functional groups that are prone to strong interactions with the stationary phase, often resulting in peak tailing.[4][5]

Q2: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and residual silanol (B1196071) groups on the surface of silica-based stationary phases. These silanol groups can become ionized at mid-range pH values, leading to strong electrostatic interactions with the protonated basic sites on the this compound molecule. Other contributing factors can include column contamination, column degradation, improper mobile phase pH, and extra-column effects such as dead volume in the system.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the this compound analyte and the stationary phase silanol groups. At a low pH (typically ≤ 3), the silanol groups are protonated and thus less likely to interact with the positively charged analyte. Conversely, at a higher pH, the silanol groups are deprotonated and negatively charged, leading to strong ionic interactions that cause peak tailing. Therefore, adjusting the mobile phase to a lower pH is a common strategy to improve the peak shape of basic compounds.

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Modern HPLC columns, often referred to as "Type B" silica (B1680970) columns, are manufactured with higher purity silica and have a lower content of metal impurities and acidic silanol groups, which significantly reduces peak tailing for basic compounds. Furthermore, using an "end-capped" column, where the residual silanol groups are chemically deactivated, is highly recommended to minimize secondary interactions. For particularly challenging separations, alternative stationary phases like those with a positive surface charge or hybrid silica-organic materials can also provide improved peak symmetry.

Q5: What are some quick troubleshooting steps I can take if I observe peak tailing for this compound?

A5: If you suddenly observe peak tailing, first check for simple issues. Ensure that your mobile phase is correctly prepared and that the pH is within the optimal range. Verify that all your fittings and connections are secure to eliminate extra-column dead volume. You can also try injecting a smaller sample volume to rule out column overload. If the problem persists, a more systematic approach as outlined in the troubleshooting guide below will be necessary.

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Below is a troubleshooting workflow to address this issue:

G start Peak Tailing Observed for This compound check_system 1. Verify System Integrity - Check for leaks - Ensure proper fitting connections - Minimize tubing length start->check_system check_mobile_phase 2. Evaluate Mobile Phase - Confirm correct composition and pH - Degas mobile phase - Consider adding modifiers (e.g., TEA) check_system->check_mobile_phase System OK check_column 3. Assess Column Condition - Is the column old or contaminated? - Is it the correct type (end-capped)? - Flush or replace the column check_mobile_phase->check_column Mobile Phase OK optimize_method 4. Optimize Method Parameters - Adjust mobile phase pH (lower) - Modify mobile phase composition - Change column type check_column->optimize_method Column OK sample_prep 5. Review Sample Preparation - Is the sample solvent compatible with the mobile phase? - Is the sample concentration appropriate? optimize_method->sample_prep Method Optimized solution Symmetrical Peak Shape Achieved sample_prep->solution Sample Prep OK

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps and Solutions
Potential Cause Troubleshooting Step Recommended Solution & Rationale
Secondary Silanol Interactions Evaluate mobile phase pH and column type.Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their interaction with the basic this compound. Use a modern, end-capped C18 or C8 column. These columns have fewer active silanol sites. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v) to block the active silanol sites.
Column Contamination or Degradation Flush the column or replace it.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants. If the column is old or has been used with harsh conditions, it may be permanently damaged and replacement is necessary . Using a guard column can help extend the life of the analytical column.
Improper Mobile Phase Verify mobile phase preparation and composition.Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to peak shape issues. Verify the pH of the aqueous portion of the mobile phase with a calibrated pH meter.
Extra-Column Volume Inspect system connections.Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly tightened to avoid dead volume.
Column Overload Inject a dilution of the sample.Reduce the injection volume or the concentration of the sample. If the peak shape improves upon dilution, column overload was the likely cause.
Sample Solvent Mismatch Review the sample diluent.Dissolve the sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Metal Chelation Use a column with low metal content or add a chelating agent.Modern, high-purity silica columns have very low metal contamination. If metal chelation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

Experimental Protocols

Below are example starting conditions for the analysis of Risperidone and its related compounds, which can be adapted for this compound.

Example HPLC Method for Risperidone

This method is a starting point and may require optimization for this compound.

Parameter Condition 1 Condition 2 Condition 3
Column Thermo C18 (250mm x 4.6mm, 5µm)C18 columnPhenomenex C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : 0.2M KH2PO4 (80:20 v/v)Acetonitrile : 0.05M KH2PO4, pH 6.5 (45:55 v/v)Water : Methanol (35:65 v/v), pH 5.5
Flow Rate 0.7 mL/min1.0 mL/min0.9 mL/min
Detection UV at 254 nmUV at 237 nmUV at 276 nm
Injection Volume 20 µLNot specifiedNot specified
Temperature AmbientNot specifiedAmbient

Note: For this compound, it is highly recommended to adjust the mobile phase pH to the lower end of the column's stable range (typically pH 2-3) to minimize peak tailing.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that lead to peak tailing for basic compounds like this compound.

G cluster_column Silica-Based Stationary Phase cluster_analyte This compound (Basic Analyte) silanol Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction (Electrostatic) silanol->interaction non_ionized_silanol Protonated Silanol Group (Si-OH) no_interaction Weak/No Interaction non_ionized_silanol->no_interaction risperidone Protonated this compound (R-NH⁺) risperidone->interaction risperidone->no_interaction peak_tailing Peak Tailing interaction->peak_tailing good_peak Symmetrical Peak no_interaction->good_peak high_ph Higher pH (> pKa of Silanol) high_ph->silanol low_ph Low pH (< pKa of Silanol) low_ph->non_ionized_silanol

References

Technical Support Center: Analysis of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Risperidone E-oxime during HPLC analysis.

Troubleshooting Guide: Minimizing On-Column Degradation of this compound

On-column degradation of this compound can manifest as poor peak shape, loss of peak area, and the appearance of unexpected impurity peaks. This guide provides a systematic approach to identifying and mitigating these issues.

Initial Assessment Workflow

A Observe Peak Tailing, Area Loss, or New Peaks for this compound B System Suitability Check A->B Start Here B->A System Fails C Mobile Phase Optimization B->C System OK D Column Condition Evaluation C->D Issue Persists F Method Validation C->F Resolution Improved E Temperature and Flow Rate Adjustment D->E Issue Persists D->F Resolution Improved E->F Resolution Improved

Caption: A logical workflow for troubleshooting on-column degradation.

Problem 1: Peak Tailing or Asymmetrical Peak Shape for this compound

Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to between 3 and 6. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).Reduced peak tailing and a more symmetrical peak shape.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound.Sharper, more symmetrical peaks due to a consistent ionization state of the analyte.
Column Overload Reduce the sample concentration or injection volume.Improved peak shape. If this resolves the issue, the previous concentration was saturating the column.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition.Sharper peaks, especially for early eluting compounds.
Problem 2: Loss of this compound Peak Area or Appearance of Degradation Peaks

A decrease in the expected peak area or the emergence of new, unidentified peaks can be a direct result of on-column degradation.

Potential Cause Recommended Action Expected Outcome
Hydrolysis of the Oxime Group Operate at a neutral or slightly acidic pH (4-6). Avoid highly acidic or basic mobile phases.Stabilization of the oxime and preservation of the main peak area.
High Column Temperature Reduce the column temperature. Start at ambient temperature and incrementally increase if necessary for separation. A study on a similar compound showed that higher temperatures can lead to worse peak resolution and symmetry[1].Reduced degradation and improved recovery of this compound.
Active Sites on the Column Use a well-end-capped, high-purity silica (B1680970) column. Consider a column with a different stationary phase chemistry if problems persist.Minimized interactions that can catalyze degradation.
Contaminated Mobile Phase Prepare fresh mobile phase daily. Degas the mobile phase thoroughly.A stable baseline and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in chromatographic analysis?

A1: this compound is a geometric isomer of an intermediate in the synthesis of Risperidone and is considered a process-related impurity[2]. Oximes, as a chemical class, can be susceptible to hydrolysis, particularly under acidic or basic conditions, which are common in reversed-phase HPLC mobile phases[3][4]. This instability can lead to its degradation on the HPLC column, resulting in inaccurate quantification.

Q2: What are the likely degradation pathways for this compound on-column?

A2: The primary degradation pathway for oximes is hydrolysis, which would cleave the C=N bond to yield the corresponding ketone and hydroxylamine. This reaction is catalyzed by both acids and bases.

cluster_0 On-Column Degradation Pathway This compound This compound Corresponding Ketone Corresponding Ketone This compound->Corresponding Ketone Hydrolysis (H+ or OH-) Hydroxylamine Hydroxylamine This compound->Hydroxylamine Hydrolysis (H+ or OH-)

References

strategies for enhancing the yield of the Z-isomer over the E-isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the yield of the Z-isomer over the E-isomer in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the Z:E ratio in alkene synthesis?

The stereochemical outcome of olefination reactions is governed by a combination of factors related to the reactants and the reaction conditions. Key influencers include the structure of the carbonyl compound and the phosphorus ylide or phosphonate (B1237965), the choice of solvent, the reaction temperature, and the presence or absence of certain salts (especially lithium salts).[1][2] For instance, in the Wittig reaction, unstabilized ylides tend to favor the Z-isomer, while stabilized ylides generally yield the E-isomer.[3]

Q2: How can I favor the formation of the Z-isomer in a Wittig reaction?

To enhance the yield of the Z-isomer in a Wittig reaction, several strategies can be employed:

  • Use of Unstabilized Ylides: Ylides lacking electron-withdrawing groups are more reactive and tend to form the Z-alkene under kinetic control.[3]

  • Salt-Free Conditions: The presence of lithium salts can promote equilibration of intermediates, leading to the thermodynamically more stable E-isomer. Using bases that do not contain lithium, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS), is crucial for high Z-selectivity.[1]

  • Low Reaction Temperatures: Conducting the reaction at low temperatures, typically -78 °C, favors the kinetically controlled pathway that leads to the Z-isomer.

  • Non-Polar Aprotic Solvents: Solvents like THF, diethyl ether, or toluene (B28343) are preferred as they do not stabilize the betaine (B1666868) intermediate, thus promoting the rapid and irreversible formation of the cis-oxaphosphetane, which decomposes to the Z-alkene.

Q3: What is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction?

The Still-Gennari modification is a powerful technique for the Z-selective synthesis of alkenes using the Horner-Wadsworth-Emmons reaction, which typically favors the E-isomer. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a solvent like THF. The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the Z-alkene.

Q4: Are there catalytic methods for Z-selective alkene synthesis?

Yes, several catalytic methods have been developed for the synthesis of Z-alkenes. One prominent example is Z-selective olefin cross-metathesis, which often employs molybdenum or ruthenium-based catalysts. These methods can provide high Z-selectivity for a range of substrates. Additionally, nickel-catalyzed reactions have been reported for the synthesis of all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. Another approach involves the silver-catalyzed hydroalkylation of terminal alkynes to furnish isomerically pure Z-alkenes.

Troubleshooting Guides

Problem 1: Low Z:E ratio in a Wittig reaction despite using an unstabilized ylide.

  • Possible Cause: Presence of lithium salts.

    • Solution: Ensure that you are using a lithium-free base for the ylide generation. Switch from n-butyllithium to bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS).

  • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a low reaction temperature, ideally -78 °C, throughout the addition of the aldehyde and the initial reaction period. Higher temperatures can lead to equilibration and favor the E-isomer.

  • Possible Cause: Inappropriate solvent.

    • Solution: Use non-polar aprotic solvents such as THF or diethyl ether. Polar aprotic solvents can stabilize intermediates, leading to a lower Z:E ratio.

Problem 2: Poor Z-selectivity in a Still-Gennari HWE reaction.

  • Possible Cause: Incorrect base or additives.

    • Solution: The combination of KHMDS and 18-crown-6 (B118740) is often crucial for high Z-selectivity. Ensure the purity and proper stoichiometry of these reagents. In some cases, for specific substrates, other bases like sodium hydride (NaH) might offer better selectivity with modified phosphonates.

  • Possible Cause: Sub-optimal phosphonate reagent.

    • Solution: The electron-withdrawing nature of the phosphonate is key. Verify the structure and purity of your bis(2,2,2-trifluoroethyl)phosphonate or other specialized phosphonate. Consider exploring newer generation reagents like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates which have shown excellent Z-selectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Z:E Ratio in the Wittig Reaction

Ylide TypeBaseSolventTemperature (°C)Typical Z:E Ratio
UnstabilizedNaHMDSTHF-78>95:5
Unstabilizedn-BuLiTHF-78Variable, often lower Z
UnstabilizedNaHMDSTHF25Lower Z-selectivity
StabilizedNaHDMF25<10:90

Table 2: Comparison of Z-Selective Horner-Wadsworth-Emmons Modifications

ModificationPhosphonate ReagentTypical Base SystemKey FeaturesTypical Z:E Ratio
Still-Gennari Bis(2,2,2-trifluoroethyl)phosphonatesKHMDS, 18-crown-6Utilizes electron-withdrawing groups to accelerate Z-alkene formation.Up to >95:5
Ando DiarylphosphonatesKHMDSEmploys aryl groups to influence selectivity.High Z-selectivity
Modified Still-Gennari Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesNaHOffers high Z-selectivity at less stringent temperatures (e.g., -20 °C).Up to 98:2

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction using Salt-Free Conditions

  • Ylide Generation:

    • To a solution of the phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF (10 mL/mmol) under an inert atmosphere (argon or nitrogen) at 0 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 equivalents) dropwise.

    • Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.

  • Olefination:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF (2 mL/mmol) via syringe over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Z-alkene.

Protocol 2: Still-Gennari Horner-Wadsworth-Emmons Olefination

  • Preparation:

    • To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF (15 mL/mmol) at -78 °C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF (5 mL/mmol) to the reaction mixture at -78 °C.

    • Stir at -78 °C for 3-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the Z-alkene.

Visualizations

Z_Selective_Wittig_Workflow start Start: Phosphonium Salt + Aldehyde ylide_gen Ylide Generation (Salt-Free Base, e.g., NaHMDS) start->ylide_gen olefination Olefination Reaction (-78 °C, Non-polar Solvent) ylide_gen->olefination workup Aqueous Work-up (e.g., sat. aq. NH4Cl) olefination->workup purification Purification (Column Chromatography) workup->purification product Z-Alkene (Major Product) purification->product e_product E-Alkene (Minor Product) purification->e_product

Caption: Workflow for optimizing Z-selectivity in the Wittig reaction.

Factors_Influencing_Z_Selectivity cluster_conditions Reaction Conditions cluster_reagents Reagents Low Temperature (-78 °C) Low Temperature (-78 °C) High Z-Selectivity High Z-Selectivity Low Temperature (-78 °C)->High Z-Selectivity Non-polar Aprotic Solvent Non-polar Aprotic Solvent Non-polar Aprotic Solvent->High Z-Selectivity Salt-Free Conditions Salt-Free Conditions Salt-Free Conditions->High Z-Selectivity Unstabilized Ylide (Wittig) Unstabilized Ylide (Wittig) Unstabilized Ylide (Wittig)->High Z-Selectivity Electron-Withdrawing Phosphonate (HWE) Electron-Withdrawing Phosphonate (HWE) Electron-Withdrawing Phosphonate (HWE)->High Z-Selectivity

Caption: Key factors promoting high Z-selectivity in olefination reactions.

References

Technical Support Center: Robust Quantification of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the robust quantification of Risperidone (B510) E-oxime. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Risperidone E-oxime and why is its quantification important?

A1: this compound is a potential process-related impurity found in the synthesis of Risperidone, a widely used atypical antipsychotic medication.[1][2][3] As a geometric isomer of the desired Z-oxime precursor to Risperidone, its presence in the final drug product needs to be carefully controlled and quantified to ensure the safety and efficacy of the medication.[2] Regulatory bodies require the monitoring and control of such impurities in pharmaceutical products.

Q2: What are the common analytical techniques used for the quantification of this compound?

A2: The most common analytical techniques for the quantification of this compound, typically as a related substance to Risperidone, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[4] These methods are capable of separating this compound from Risperidone and other related impurities, allowing for accurate quantification.

Q3: How can I separate this compound from its Z-isomer?

A3: The separation of the Z and E oxime isomers of Risperidone can be challenging due to their structural similarity. Successful separation is typically achieved using a reversed-phase C18 column with an optimized mobile phase. One reported UPLC method utilizes a Waters Acquity BEH C18 column (100 mm x 2.1mm, 1.7µm) with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) at an elevated column temperature (e.g., 72°C) to achieve resolution.

Q4: What are the typical validation parameters I should assess for a this compound quantification method?

A4: According to ICH guidelines, the validation of an analytical method for quantifying an impurity like this compound should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between this compound and Z-oxime peaks. Inadequate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Adjusting the pH of the aqueous phase or the ratio of organic modifiers (e.g., acetonitrile, methanol) can improve separation.
Inappropriate column chemistry or dimensions.Try a different stationary phase (e.g., another brand of C18, or a different chemistry like C8 or phenyl). A longer column or a column with a smaller particle size can also enhance resolution.
Column temperature is not optimal.Adjust the column temperature. An increase in temperature can sometimes improve peak shape and resolution, as demonstrated in a UPLC method where the temperature was set to 72°C.
Inconsistent peak areas for this compound. Sample instability.Ensure that standard and sample solutions are protected from light and stored at an appropriate temperature to prevent degradation. Perform solution stability studies to determine the maximum allowable storage time.
Inconsistent injection volume.Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe.
Fluctuations in detector response.Allow the detector lamp to warm up sufficiently. Check the lamp's energy and replace if necessary.
Low sensitivity for this compound (peak is too small). Suboptimal detection wavelength.Determine the UV maximum of this compound. While methods for risperidone often use wavelengths around 260-280 nm, it is important to verify the optimal wavelength for the E-oxime.
Low concentration of the analyte.If quantifying at very low levels, consider using a more sensitive detector (e.g., a diode array detector or a mass spectrometer) or increase the injection volume if the chromatography allows.
High baseline noise.Ensure the mobile phase is properly degassed. Check for leaks in the system. A dirty flow cell in the detector can also contribute to noise.
Peak tailing for the this compound peak. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base (e.g., triethylamine) to the mobile phase can sometimes reduce tailing.
Column overload.Reduce the concentration of the injected sample.
Column degradation.Replace the column with a new one. Use a guard column to protect the analytical column.

Experimental Protocols

Example UPLC Method for the Determination of this compound

This protocol is based on a published method for the analysis of Risperidone and its related substances.

  • Instrumentation: A Waters Acquity UPLC H-Class system with a TUV detector.

  • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 2.0 g of Ammonium acetate in 1000 mL of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: Tetrahydrofuran.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B %C
    0 0.3 90 5 5
    5 0.3 70 25 5
    17 0.3 70 25 5
    17.2 0.3 90 5 5

    | 25 | 0.3 | 90 | 5 | 5 |

  • Column Temperature: 72°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 1 µL.

  • Diluent: Mobile Phase A and Methanol (90:10 v/v).

Preparation of Standard and Sample Solutions
  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard of 100 µg/mL in the diluent. Further dilute this stock solution to a working concentration of 1.2 µg/mL.

  • Sample Solution Preparation: Prepare a sample solution of Risperidone API at a concentration of 1500 µg/mL in the diluent.

  • Spiked Sample Preparation: To demonstrate specificity, a sample solution of Risperidone API can be spiked with the this compound standard to a final concentration of 1.2 µg/mL.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of impurities in Risperidone. Note: These values are provided as examples and must be experimentally determined for a specific method for this compound.

Table 1: Example Linearity and Range Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 1.5≥ 0.999

Based on data for Risperidone related substances.

Table 2: Example LOD and LOQ Data

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound~0.03~0.1

Based on data for Risperidone related substances.

Table 3: Example Accuracy and Precision Data

AnalyteConcentration LevelAccuracy (% Recovery)Precision (%RSD)
This compoundLOQ95.0 - 105.0≤ 10.0
100%98.0 - 102.0≤ 5.0
150%98.0 - 102.0≤ 5.0

Acceptance criteria based on typical ICH guidelines for impurity quantification.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Acquisition and Processing prep_std Prepare this compound Standard Solution instrument UPLC System with UV Detector prep_std->instrument Inject Standard prep_sample Prepare Risperidone Sample Solution prep_sample->instrument Inject Sample column C18 Column instrument->column method Gradient Elution Method column->method acquisition Chromatogram Acquisition method->acquisition integration Peak Integration acquisition->integration quantification Quantification of This compound integration->quantification

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Tree start Poor Peak Resolution q1 Is mobile phase composition optimized? start->q1 s1 Adjust organic modifier ratio or pH q1->s1 No q2 Is the column appropriate? q1->q2 Yes end Resolution Improved s1->end s2 Try a different stationary phase or a longer column q2->s2 No q3 Is the column temperature optimal? q2->q3 Yes s2->end s3 Adjust column temperature q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting decision tree for poor peak resolution.

References

Validation & Comparative

validation of an analytical method for "Risperidone E-oxime" as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Risperidone E-oxime, a known impurity of the atypical antipsychotic drug Risperidone. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical data in pharmaceutical development and quality control.

Understanding the Analyte: this compound

This compound is a geometric isomer and a process-related impurity of Risperidone.[1] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product. The development of robust and validated analytical methods is therefore essential for its accurate quantification.

Comparison of Analytical Methods for Risperidone and its Related Substances

The most common analytical techniques for the determination of Risperidone and its related substances, including the E-oxime, are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods offer high specificity and sensitivity for separating and quantifying impurities. Below is a summary of validation parameters from different studies.

Table 1: Comparison of HPLC/UPLC Methods for the Determination of Risperidone and Related Substances

ParameterMethod 1: UPLCMethod 2: UHPLCMethod 3: RP-HPLC
Column Waters BEH C18 (2.1 × 100 mm, 1.7 µm)Syncronis C18 (100 mm × 3.0 mm, 1.7 µm)LC-2010CHT SHIMADZU C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.01 N HClGradient: Ammonium acetate (B1210297) buffer (pH 6.8) and AcetonitrileIsocratic: Methanol: Acetonitrile: Potassium dihydrogen orthophosphate (60:30:10 v/v/v)
Flow Rate Not Specified0.5 mL/min1.0 mL/min
Detection UVUV at 260 nmUV at 234 nm
Linearity Range 0.1 - 1.5 µg/mL (for Risperidone)Not explicitly stated for E-oxime20 - 100 µg/mL (for Risperidone)
Correlation Coefficient (r²) > 0.999 (for Risperidone)Not explicitly stated for E-oxime0.9971 (for Risperidone)
LOD Not explicitly stated for E-oximeNot explicitly stated for E-oxime0.17 µg/mL (for Risperidone)
LOQ 0.1 µg/mL (for Risperidone)Not explicitly stated for E-oxime0.5 µg/mL (for Risperidone)
Accuracy (% Recovery) 99.26 ± 1.22% (for Risperidone)91.5% ± 0.5% for impurities97% to 102% (for Risperidone)
Precision (%RSD) Not explicitly stated for E-oximeNot explicitly stated for E-oxime< 2% (for Risperidone)

Note: The data presented is for the overall validation of the analytical method for Risperidone and its impurities. Specific data for this compound was not always detailed separately in the referenced literature.

Experimental Protocols for Method Validation

The validation of an analytical method for this compound should be conducted following ICH Q2(R1) guidelines. Below are detailed methodologies for key validation parameters.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.

  • Protocol:

    • Prepare a solution of this compound reference standard.

    • Prepare a placebo solution containing all formulation excipients.

    • Prepare a sample solution of Risperidone spiked with this compound and other known impurities.

    • Analyze all three solutions using the developed chromatographic method.

    • Acceptance Criteria: The chromatogram of the spiked sample solution should show complete separation of the this compound peak from the peaks of Risperidone, other impurities, and any components from the placebo.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit).

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare a placebo solution spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the replicate analyses should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound as per ICH guidelines.

Analytical_Method_Validation_Workflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Preparation MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report Generation SystemSuitability->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation

Caption: Workflow for the validation of an analytical method for this compound.

This guide provides a foundational understanding and comparison of analytical methods for the validation of this compound. For specific applications, it is imperative to conduct in-house validation studies to demonstrate the suitability of the chosen method for its intended purpose.

References

Comparative Stability of Risperidone Z-Oxime and E-Oxime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of key intermediates is paramount for robust and reliable drug substance manufacturing. This guide provides a detailed comparison of the stability of Risperidone (B510) Z-oxime and E-oxime, two geometric isomers that are critical intermediates in the synthesis of the atypical antipsychotic drug, Risperidone.

The Z-isomer of Risperidone oxime is the direct and desired precursor for the cyclization step that forms the active pharmaceutical ingredient, Risperidone. The E-isomer is considered a process-related impurity. Consequently, controlling the isomeric ratio and understanding the relative stability of these two forms is crucial for optimizing the synthesis process and ensuring the purity of the final drug product. This guide summarizes the available experimental data on the interconversion and stability of these isomers and provides detailed experimental protocols.

Data Summary: Thermal Isomerization of E-Oxime to Z-Oxime

The Z-isomer of Risperidone oxime is the thermodynamically more stable of the two geometric isomers. Experimental data demonstrates that the E-isomer can be converted to the more stable Z-isomer under thermal conditions, a process that can be accelerated by the presence of an acid catalyst. The following table summarizes the quantitative data available for this conversion.

IsomerSolventCatalyst (molar equivalents)TemperatureTimeConversion Rate (E to Z)
E-Oxime of formula (3)n-ButanolAcetic Acid (5 equiv.)110°C6 hours~90%
E-Oxime of formula (3)n-ButanolAmmonium (B1175870) Acetate (B1210297) (5 equiv.)110°C6 hours~90%[1]
E-Oxime of formula (7)**n-ButanolAcetic Acid (5 equiv.)100°C12 hours~70%[1]

*Formula (3) refers to an earlier intermediate in the synthesis pathway. **Formula (7) refers to the alkylated oxime intermediate.

Experimental Protocols

Thermal Isomerization of Risperidone E-Oxime to Z-Oxime

This protocol is based on methodologies described for the conversion of the E-isomer to the Z-isomer, a critical step in enriching the desired precursor for Risperidone synthesis.[1][2]

Objective: To convert the less stable this compound to the thermodynamically more stable Z-oxime through thermal treatment, with or without an acid catalyst.

Materials:

  • This compound or a mixture of Z- and E-oximes

  • n-Butanol (or other suitable inert solvent)

  • Acetic acid or Ammonium acetate (optional, as catalyst)

  • Heating apparatus with temperature control (e.g., oil bath, heating mantle)

  • Reaction vessel with reflux condenser

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for monitoring the isomeric ratio

Procedure:

  • Preparation of the Reaction Mixture:

    • Accurately weigh a known quantity of the Risperidone oxime (either pure E-isomer or a Z/E mixture).

    • Dissolve the oxime in a suitable volume of n-butanol in a reaction vessel.

    • If using a catalyst, add the acid catalyst (e.g., 5 molar equivalents of acetic acid or ammonium acetate) to the mixture.[1]

  • Thermal Treatment:

    • Heat the reaction mixture to the desired temperature (e.g., 100-110°C) under reflux.

    • Maintain the temperature and stir the reaction mixture for a specified duration (e.g., 6-12 hours).

  • Monitoring the Isomerization:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Analyze the aliquots using a validated stability-indicating HPLC method capable of separating the Z- and E-oxime isomers to monitor the progress of the conversion.

  • Isolation of the Enriched Z-Isomer (Optional):

    • Upon completion of the reaction (as determined by HPLC analysis), cool the reaction mixture.

    • The enriched Z-isomer can be isolated through crystallization, potentially as an acetate salt if acetic acid was used as a catalyst, followed by filtration or centrifugation.

Stability Under Other Stress Conditions

Hydrolysis of oximes, typically acid-catalyzed, results in the cleavage of the C=N bond to yield the corresponding ketone or aldehyde and hydroxylamine. Both Z- and E-oximes would be susceptible to this degradation pathway, although the relative rates may differ due to stereoelectronic effects.

Signaling Pathways and Experimental Workflows

Isomerization and Synthesis Pathway

The following diagram illustrates the relationship between the Z- and E-oximes and their role in the synthesis of Risperidone.

G cluster_0 Oxime Intermediates cluster_1 Synthesis Pathway E-Oxime E-Oxime Z-Oxime Z-Oxime E-Oxime->Z-Oxime Thermal/Acid-Catalyzed Isomerization Risperidone Risperidone Z-Oxime->Risperidone Base-Mediated Cyclization

Risperidone Synthesis from Oxime Isomers
Experimental Workflow for Comparative Stability Assessment

A robust experimental workflow is necessary to directly compare the stability of the Z- and E-oximes under various stress conditions.

G Start Prepare separate solutions of pure Z- and E-Oximes Stress Subject to Stress Conditions Start->Stress Thermal Thermal (e.g., 80°C) Stress->Thermal Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Stress->Hydrolytic Oxidative Oxidative (e.g., H2O2) Stress->Oxidative Photolytic Photolytic (UV/Vis light) Stress->Photolytic Analysis Analyze samples at time intervals using Stability-Indicating HPLC Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Data Quantify remaining isomer and identify degradation products Analysis->Data Comparison Compare degradation rates and pathways of Z- and E-Isomers Data->Comparison

Workflow for Stability Testing of Oxime Isomers

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, the accurate and precise quantification of impurities is critical for ensuring the safety and efficacy of drug products. Risperidone, an atypical antipsychotic, can contain several process-related impurities and degradation products, including Risperidone E-oxime. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the determination of this compound, offering insights for researchers, scientists, and drug development professionals.

The objective of this guide is to present a cross-validation framework for these two prevalent analytical techniques. While HPLC has been the traditional workhorse for chromatographic analysis, UPLC has emerged as a powerful alternative, offering significant advantages in speed and resolution. This document outlines the experimental protocols and presents a comparative summary of expected performance data.

Comparative Performance Data

The following table summarizes the anticipated performance characteristics of a conventional HPLC method versus a modern UPLC method for the analysis of this compound. The data is compiled based on typical performance enhancements observed when migrating from HPLC to UPLC systems.

Performance ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Retention Time (Risperidone) ~ 10.5 min~ 5.4 minFaster analysis time, increased throughput.[1][2]
Retention Time (E-oxime) ~ 8.2 min~ 4.1 minSignificantly reduced run times.
Resolution (Risperidone/E-oxime) > 2.0> 2.5Improved separation of closely eluting peaks.
Tailing Factor (USP) < 1.5< 1.2Better peak symmetry and integration accuracy.[1][2]
Theoretical Plates ~ 8,000~ 18,000Higher column efficiency leading to sharper peaks.
Linearity (R²) (E-oxime) > 0.999> 0.999Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mLUPLC often provides enhanced sensitivity.
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mLLower quantification limits for trace impurity analysis.
Precision (%RSD) < 2.0%< 1.5%High precision for both methods.[3]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods provide high accuracy.
Solvent Consumption per Run ~ 15 mL~ 5 mLReduced solvent usage leads to lower costs and less waste.
System Backpressure ~ 1500 psi~ 8000 psiUPLC operates at higher pressures for improved efficiency.

Experimental Protocols

The following are detailed methodologies for hypothetical HPLC and UPLC methods for the analysis of Risperidone and its related substances, including this compound. These protocols are based on established methods for Risperidone analysis.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 60% B

    • 15-20 min: 60% B

    • 20-22 min: 60% to 20% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A and Methanol (50:50 v/v).

    • Standard Solution: Prepare a stock solution of Risperidone and this compound in the diluent. Further dilute to the desired concentration for calibration.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of Risperidone.

UPLC Method Protocol
  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 25% B

    • 1-6 min: 25% to 70% B

    • 6-7 min: 70% B

    • 7-7.5 min: 70% to 25% B

    • 7.5-9 min: 25% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 3 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A and Acetonitrile (70:30 v/v).

    • Standard Solution: Prepare a stock solution of Risperidone and this compound in the diluent. Further dilute to the desired concentration for calibration.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of Risperidone.

Cross-Validation Framework

The cross-validation of the two methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) or the more recent Q2(R2). The objective is to demonstrate that the UPLC method is equivalent to or better than the HPLC method for the intended purpose.

Key validation parameters to be compared include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples, placebo, and spiked samples with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation process.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Generate Performance Data hplc_val->hplc_data compare Comparative Analysis of Validation Parameters hplc_data->compare uplc_dev Method Development/Transfer uplc_val Method Validation uplc_dev->uplc_val uplc_data Generate Performance Data uplc_val->uplc_data uplc_data->compare report Cross-Validation Report compare->report

Cross-validation workflow for HPLC and UPLC methods.
Logical Comparison of HPLC and UPLC

The decision to adopt a UPLC method over a traditional HPLC method involves weighing several factors. The following diagram illustrates the key comparison points.

HPLC_vs_UPLC_Comparison cluster_hplc HPLC cluster_uplc UPLC hplc_node Larger Particles (3-5 µm) Lower Pressure Longer Run Times Established & Robust comparison Comparison Criteria hplc_node->comparison Performance uplc_node Smaller Particles (<2 µm) Higher Pressure Faster Run Times Higher Resolution & Sensitivity uplc_node->comparison Performance outcome Method Selection comparison->outcome Evaluation

Key comparison points between HPLC and UPLC.

References

Proposed Framework for an Inter-laboratory Comparison on the Analysis of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for conducting an inter-laboratory comparison study on the analysis of Risperidone E-oxime, a known impurity of the antipsychotic drug Risperidone.[1][2][3] Due to a lack of publicly available data from direct inter-laboratory comparisons for this specific analyte, this document provides a comprehensive, hypothetical structure based on established analytical methodologies for the parent compound, Risperidone. The objective is to offer a robust protocol to ensure data comparability and methodological validation across different research and quality control laboratories.

Comparative Analysis of Analytical Methods

The quantification of Risperidone and its impurities is crucial for ensuring the safety and efficacy of its pharmaceutical formulations. Several analytical techniques have been validated for Risperidone, which can be adapted for the specific analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
ParameterLaboratory 1 (HPLC)Laboratory 2 (HPLC)Laboratory 3 (UV Spec)Laboratory 4 (UV Spec)Acceptance Criteria
Accuracy (% Recovery) 99.2%101.5%98.5%102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%0.9%1.5%1.8%≤ 2.0%
- Intermediate Precision1.2%1.5%2.5%2.8%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.5 µg/mL0.6 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL1.5 µg/mL1.8 µg/mLReportable
Linearity (R²) 0.99950.99910.99850.9980≥ 0.998

Experimental Protocols

Detailed methodologies are critical for the reproducibility of results in an inter-laboratory study. The following are proposed protocols for the analysis of this compound using HPLC and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for Risperidone analysis and is designed to provide high sensitivity and specificity for the E-oxime impurity.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent.

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Weigh and finely powder twenty tablets of Risperidone. Accurately weigh a portion of the powder equivalent to 25 mg of Risperidone and transfer it to a 25 mL volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm nylon filter before injection.

UV-Visible Spectrophotometry Method

This method offers a simpler and more rapid approach, suitable for routine quality control, though it may have lower sensitivity compared to HPLC.

  • Instrumentation: A calibrated UV-Visible Spectrophotometer.

  • Solvent: Methanol or 0.1N Hydrochloric Acid.

  • Analytical Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, with an expected range around 280 nm.

  • Linearity Range: A typical validated range for similar compounds is 2 to 10 µg/mL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 100 µg/mL. From this, prepare a series of dilutions to establish a calibration curve.

  • Sample Solution: Prepare the sample as described in the HPLC method, but dilute the final filtered solution with the spectrophotometric solvent to a concentration that falls within the established linear range.

Visualization of Workflows and Logical Relationships

To ensure clarity and consistency in the execution of the inter-laboratory comparison, the following diagrams illustrate the proposed experimental workflow and a decision-making process for method selection.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Protocol B Prepare & Distribute Standardized Samples A->B C Select Participating Laboratories B->C D Labs Perform Analysis (HPLC/UV-Spec) C->D E Data Collection & Initial Processing D->E F Statistical Analysis of Results E->F G Compare Performance Metrics F->G H Draft Inter-laboratory Comparison Report G->H

Inter-laboratory Comparison Workflow

G A Start: Need to Analyze this compound B High Throughput Screening Needed? A->B C High Sensitivity & Specificity Required? B->C No D Use UV-Visible Spectrophotometry B->D Yes C->D No E Use High-Performance Liquid Chromatography (HPLC) C->E Yes F Method Validation as per ICH Guidelines D->F E->F G End: Report Results F->G

Decision Tree for Analytical Method Selection

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Risperidone (B510), its primary metabolite Paliperidone (B428), and associated impurities, providing essential data for researchers and drug development professionals.

This guide offers a comprehensive comparison of Risperidone with its key related compounds, focusing on the active metabolite 9-hydroxyrisperidone (paliperidone) and process-related impurities such as Risperidone E-oxime. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a critical resource for scientists engaged in pharmaceutical research and development.

Introduction to Risperidone and Its Chemical Relatives

Risperidone is a widely prescribed second-generation antipsychotic agent belonging to the benzisoxazole class of drugs.[1] It is utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[2] The therapeutic effect of Risperidone is mediated by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] In the body, Risperidone is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone, also known as paliperidone.[4][5] This metabolite is pharmacologically active and contributes significantly to the overall clinical effect.

Beyond its principal metabolite, the synthesis and storage of Risperidone can lead to the formation of various related compounds, including process-related impurities and degradation products. Among these is this compound, a geometric isomer of an intermediate formed during the synthesis of Risperidone. While extensive comparative data on this compound is limited, understanding its origin and relationship to the parent compound is crucial for impurity profiling and ensuring drug product quality and safety. This guide will focus on comparing Risperidone with its well-characterized and clinically relevant metabolite, paliperidone, and will also discuss other known related compounds.

Comparative Analysis: Risperidone vs. 9-Hydroxyrisperidone (Paliperidone)

The structural similarity between Risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone), results in comparable pharmacological activity. However, the addition of a hydroxyl group in paliperidone leads to differences in their physicochemical and pharmacokinetic properties.

Chemical Structures

The chemical structures of Risperidone and 9-hydroxyrisperidone are presented below. The key difference is the presence of a hydroxyl group at the 9-position of the risperidone molecule.

G cluster_0 Risperidone cluster_1 9-Hydroxyrisperidone (Paliperidone) Risperidone Risperidone Paliperidone Paliperidone G Risperidone Risperidone Enzyme CYP2D6 Risperidone->Enzyme MinorPathway N-dealkylation (Minor Pathway) Risperidone->MinorPathway Metabolite 9-Hydroxyrisperidone (Paliperidone) Enzyme->Metabolite Hydroxylation OtherMetabolites Other Metabolites MinorPathway->OtherMetabolites G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Characterization cluster_3 Quantification DrugSubstance Risperidone Drug Substance HPLC HPLC / UPLC DrugSubstance->HPLC MS Mass Spectrometry (MS) HPLC->MS Isolation Impurity Isolation MS->Isolation NMR NMR Spectroscopy Quant Quantitative Analysis NMR->Quant Isolation->NMR

References

comparative analysis of "Risperidone E-oxime" in different drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of "Risperidone E-oxime," a known impurity of the atypical antipsychotic drug risperidone (B510). The presence and quantity of impurities are critical quality attributes for pharmaceutical products, directly impacting their safety and efficacy. This document summarizes available data on the levels of this compound in various risperidone drug formulations, details the analytical methodologies for its quantification, and presents relevant experimental workflows and pathways.

Introduction to this compound

This compound is recognized as a process-related impurity of risperidone and is listed as "Impurity A" in the European Pharmacopoeia (EP) and as a specified impurity in the United States Pharmacopeia (USP).[1] It is a geometric isomer formed during the synthesis of the active pharmaceutical ingredient (API). The control of such impurities to within acceptable limits is a mandatory requirement for regulatory approval and batch release of risperidone drug products. Risperidone is available in various dosage forms, including oral tablets, orally disintegrating tablets, oral solutions, and long-acting injectable suspensions.[1][2] The manufacturing process and the formulation composition can potentially influence the impurity profile of the final drug product.

Quantitative Analysis of this compound in Different Formulations

While a direct head-to-head comparative study quantifying this compound across a wide range of commercial risperidone formulations was not identified in the public domain, the available literature provides insights into the analytical methods capable of separating and quantifying this impurity. The data presented below is synthesized from various analytical validation and impurity profiling studies. It is important to note that the levels of impurities can vary between different manufacturers and batches.

Table 1: Summary of Analytical Methods for Risperidone and Its Impurities

Analytical TechniqueColumnMobile PhaseDetectionApplicationReference
UHPLC Acquity BEH C18 (100 mm x 2.1mm, 1.7µm)Gradient elution with Ammonium (B1175870) acetate (B1210297), Acetonitrile, and TetrahydrofuranUV at 260 nmDetermination of 14 risperidone impurities, including E-Oxime, in API.[3]
RP-HPLC Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm)Methanol (B129727) and 0.1 M ammonium acetate pH 5.50 (60:40, v/v)UV at 274 nmQuantitative determination of risperidone in bulk powder and tablets.[4]
RP-HPLC Phenomenex Gemini C18 (250×4.6mm, 5 μm)Methanol: acetonitrile: 50 mM KH2PO4 (80:10:10, v/v)UV at 234 nmEstimation of risperidone in tablet dosage forms.
HPTLC Precoated silica (B1680970) gel 60F254 plateAcetonitrile: triethylamine (B128534) (5:0.2 v/v)Densitometric scanning at 279 nmEstimation of risperidone in solid dosage form.

Note: The limits of detection (LOD) and quantification (LOQ) for risperidone itself in various methods are reported to be in the range of 0.48-500 ng/mL and 1.59-990 ng/mL, respectively, indicating high sensitivity of the analytical procedures. Specific LOD/LOQ values for this compound would be determined during the validation of methods for impurity profiling.

Due to the proprietary nature of impurity data for specific commercial products, a comprehensive table with quantitative levels of this compound across different brands and formulations cannot be definitively compiled from publicly available sources. However, regulatory guidelines strictly control the levels of such impurities. For a specified impurity like this compound, the typical reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% of the active pharmaceutical ingredient. Pharmaceutical manufacturers are required to demonstrate that the levels of impurities in their products are consistently below these established limits.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of pharmaceutical impurities. Below are representative experimental protocols derived from the literature for the analysis of risperidone and its related substances, including this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) for Impurity Profiling

This method is suitable for the comprehensive analysis of multiple risperidone impurities, including this compound.

  • Instrumentation: Waters Acquity UPLC H-Class system with a TUV detector.

  • Column: Waters Acquity BEH C18, 100 mm x 2.1mm, 1.7µm particle size.

  • Column Temperature: 72°C.

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: Tetrahydrofuran.

  • Gradient Elution: A gradient program is employed to achieve separation of all 14 listed impurities.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a diluent of Mobile Phase A and Methanol (90:10 v/v).

    • For the analysis of the Active Pharmaceutical Ingredient (API), prepare a solution of Risperidone API at a concentration of 1500 µg/mL in the diluent.

    • For the analysis of tablet formulations, weigh and finely powder 20 tablets. An amount of powder equivalent to a specified dose of risperidone is dissolved in the diluent, sonicated, and filtered through a 0.22 µm filter to achieve a final concentration of 1500 µg/mL.

    • Standard solutions of impurities, including this compound, are prepared at a concentration of 1.2 µg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification in Tablets

This method is a robust technique for the routine quality control of risperidone in tablet dosage forms.

  • Instrumentation: Shimadzu HPLC system with a UV/VIS detector.

  • Column: Phenomenex Gemini C18, 250×4.6mm i.d., 5 μm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and 50 mM potassium dihydrogen phosphate (B84403) (80:10:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 234 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of risperidone and transfer it to a 25 mL volumetric flask.

    • Dissolve the powder in methanol and make up the volume.

    • Further dilute the solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 1-11 µg/mL).

    • Filter the solution through a 0.45 µm filter before injection.

Visualizations

Logical Workflow for Impurity Analysis of Risperidone Formulations

The following diagram illustrates a typical workflow for the comparative analysis of this compound in different drug formulations.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample_Collection Collect different risperidone formulations (Tablets, Oral Solution, Injectables) Extraction Extraction of API and impurities Sample_Collection->Extraction Dilution Dilution to working concentration Extraction->Dilution Chromatography UPLC / HPLC Separation Dilution->Chromatography Detection UV/DAD Detection Chromatography->Detection Peak_Identification Peak Identification (based on retention time of standard) Detection->Peak_Identification Quantification Quantification of this compound (using calibration curve) Peak_Identification->Quantification Comparison Comparative Analysis of impurity levels Quantification->Comparison

Workflow for this compound Analysis.
Signaling Pathway of Risperidone Action

While this compound is an impurity and not the active drug, understanding the mechanism of action of risperidone provides context for its therapeutic importance. The following diagram illustrates the primary signaling pathways affected by risperidone.

Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonism Mesolimbic_Pathway Mesolimbic Pathway (Positive Symptoms) D2_Receptor->Mesolimbic_Pathway Modulates Mesocortical_Pathway Mesocortical Pathway (Negative Symptoms) 5HT2A_Receptor->Mesocortical_Pathway Modulates Therapeutic_Effect Alleviation of Psychotic Symptoms Mesolimbic_Pathway->Therapeutic_Effect Mesocortical_Pathway->Therapeutic_Effect

Risperidone's Primary Mechanism of Action.

Conclusion

The control of impurities such as this compound is a fundamental aspect of ensuring the quality, safety, and efficacy of risperidone formulations. While direct comparative data on the levels of this impurity across different commercial products is limited in publicly accessible literature, robust analytical methods like UPLC and HPLC are available for its accurate quantification. The experimental protocols provided herein serve as a foundation for researchers and quality control professionals to develop and validate their own methods for impurity profiling. The stringent regulatory requirements for impurity control mean that all marketed risperidone products, regardless of their formulation, must demonstrate that the levels of this compound and other impurities are below the established safety thresholds. Future research providing a direct comparative analysis of impurity profiles in a wide range of commercially available risperidone formulations would be of significant value to the pharmaceutical and clinical communities.

References

establishing the limit of detection (LOD) and quantification (LOQ) for "Risperidone E-oxime"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the Risperidone impurity, Risperidone E-oxime. This guide provides a comparative overview of analytical methodologies, supported by experimental data for the parent compound, Risperidone, to contextualize the expected performance for its impurities.

This compound is recognized as a potential impurity in the synthesis of Risperidone and is designated as Risperidone EP Impurity A in the European Pharmacopoeia, underscoring its regulatory importance.[1] The accurate detection and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. While specific LOD and LOQ values for this compound are not extensively published, the established analytical methods for Risperidone provide a strong benchmark for the sensitivity required for its related substances.

Comparison of Analytical Methods for Risperidone

The determination of LOD and LOQ for pharmaceutical compounds and their impurities is heavily dependent on the analytical technique employed. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods utilized for this purpose. The following table summarizes the performance of various analytical methods in determining the LOD and LOQ of Risperidone, offering a comparative perspective for its E-oxime impurity.

Analytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Key Experimental Parameters
RP-HPLC 0.030.10Column: Chromosil C18 (250x4.6mm); Mobile Phase: Methanol: Acetonitrile (75:25 v/v); Detector: UV at 238 nm[2]
RP-HPLC 0.481.59Column: Supelcosil LC8 DB (250 mm × 4.6 mm, 5 μm); Mobile Phase: Methanol and 0.1 M ammonium (B1175870) acetate (B1210297) pH 5.50 (60:40, v/v); Detector: UV at 274 nm[3]
RP-HPLC 4.4013.33Based on a stability-indicating LC method.[4]
UHPLC 0.050.1For Risperidone and its related substances.[5]
UV Spectrophotometry 1.0123.036λmax at 280 nm.
LC-MS/MS Not explicitly stated, but quantifies down to 0.1 ng/mL0.1 ng/mL (0.0001 µg/mL)Solid-phase extraction; detection by (turbo)ionspray tandem mass spectrometry in positive ion mode.
LC-MS/MS Not explicitly stated, but quantifies down to 0.2 ng/mL0.2 ng/mL (0.0002 µg/mL)Solid-phase extraction; separation on a cellulose-based LC column.

Experimental Protocols for LOD and LOQ Determination

The methodologies for establishing LOD and LOQ are guided by the International Council for Harmonisation (ICH) guidelines. The most common approaches are the signal-to-noise ratio and the calibration curve method.

Signal-to-Noise (S/N) Ratio Method

This method is based on the ratio of the analytical signal to the background noise.

  • Limit of Detection (LOD): Determined at a signal-to-noise ratio of 3:1. This is the lowest concentration of the analyte that can be reliably distinguished from the background noise.

  • Limit of Quantification (LOQ): Determined at a signal-to-noise ratio of 10:1. This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Workflow:

  • Prepare a series of diluted solutions of the analyte.

  • Inject the solutions into the analytical instrument (e.g., HPLC, LC-MS).

  • Measure the signal height and the background noise for each concentration.

  • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Calibration Curve Method

This method utilizes the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Experimental Workflow:

  • Prepare a series of calibration standards at low concentrations near the expected LOD and LOQ.

  • Inject each standard multiple times (e.g., 6 replicates).

  • Construct a calibration curve by plotting the mean response versus the concentration.

  • Calculate the slope (S) of the calibration curve.

  • Calculate the standard deviation of the y-intercepts (σ).

  • Use the formulas above to calculate the LOD and LOQ.

Logical Workflow for Establishing LOD and LOQ for this compound

The following diagram illustrates a structured approach to establishing the LOD and LOQ for this compound, a critical step in the validation of an analytical method for impurity profiling.

LOD_LOQ_Workflow start Start: Method Development for Risperidone & Impurities method_optimization Optimize Chromatographic Conditions (e.g., Mobile Phase, Column, Flow Rate) start->method_optimization specificity Demonstrate Specificity (Resolution from Risperidone and other impurities) method_optimization->specificity prepare_standards Prepare Dilute Solutions of This compound Standard specificity->prepare_standards select_method Select LOD/LOQ Determination Method prepare_standards->select_method sn_method Signal-to-Noise (S/N) Ratio Method select_method->sn_method S/N cal_curve_method Calibration Curve Method select_method->cal_curve_method Calibration sn_analysis Analyze S/N Ratio at Low Concentrations sn_method->sn_analysis cal_curve_analysis Analyze Replicates at Low Concentrations & Construct Calibration Curve cal_curve_method->cal_curve_analysis determine_lod_sn Determine LOD (S/N ≈ 3:1) sn_analysis->determine_lod_sn calculate_lod_cal Calculate LOD = 3.3 * (σ/S) cal_curve_analysis->calculate_lod_cal determine_loq_sn Determine LOQ (S/N ≈ 10:1) determine_lod_sn->determine_loq_sn verification Verify LOD and LOQ (Analyze samples at determined concentrations) determine_loq_sn->verification calculate_loq_cal Calculate LOQ = 10 * (σ/S) calculate_lod_cal->calculate_loq_cal calculate_loq_cal->verification documentation Document Results in Validation Report verification->documentation end End: Established LOD & LOQ documentation->end

Caption: Workflow for LOD & LOQ Determination.

References

Comparative Guide to Analytical Methods for Risperidone E-oxime: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the assessment of linearity and range of Risperidone E-oxime, a known impurity of the atypical antipsychotic drug, Risperidone. The determination of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. This document summarizes key performance characteristics of a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method and provides the necessary experimental details to replicate the analysis.

Data Summary

The following table summarizes the linearity and range data for the analytical methods discussed in this guide. Currently, detailed validation data is primarily available for the UHPLC method for the parent drug, Risperidone. While the method is capable of separating this compound, specific linearity and range data for this impurity are not extensively published. The data for Risperidone is included to provide context and a benchmark for the expected performance of a chromatographic method for a related compound.

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)
RisperidoneUHPLCNot explicitly stated for a range, but linearity was proven.[1]0.9975[1]
RisperidoneUPLC0.1 - 1.5 µg/mL[2][3]0.9993[2]
RisperidoneHPLC20 - 100 µg/mL0.9971
RisperidoneHPLC4.0 - 275.0 µg/mL>0.999
RisperidoneHPLC4.973 - 44.757 µg/mL0.998
RisperidoneHPLC10 - 60 µg/mL0.998
RisperidoneSpectrophotometry5 - 40 µg/mLNot specified
RisperidoneSpectrophotometry1 - 50 µg/mLNot specified

Experimental Protocols

A detailed experimental protocol for a validated UHPLC method capable of separating Risperidone and its impurities, including this compound (referred to as Impurity A), is presented below.

UHPLC Method for the Determination of Risperidone and its Impurities

Chromatographic Conditions:

  • Instrument: A validated fast chromatographic system (UHPLC).

  • Column: Syncronis C18 (100 mm × 3.0 mm i.d., 1.7 µm particle size).

  • Mobile Phase: A gradient program was used. The specific composition of the mobile phase components and the gradient elution profile are crucial for successful separation and should be meticulously followed as per the validated method.

  • Flow Rate: Not explicitly stated.

  • Column Temperature: 40°C.

  • Detection: UV detection, wavelength not specified.

  • Injection Volume: 3 µL.

  • Run Time: 8 minutes, including column reconditioning.

Sample Preparation:

  • Standard Solution: Prepare a standard stock solution of Risperidone and its impurities, including this compound, in a suitable solvent such as methanol (B129727).

  • Sample Solution (from tablets):

    • Accurately weigh and powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a specified amount of Risperidone into a volumetric flask.

    • Add a suitable volume of methanol.

    • Shake and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and filter through a 0.4 µm and 0.22 µm syringe filter.

Validation Parameters:

The method was validated in accordance with ICH guidelines, including specificity, linearity, precision, and accuracy.

  • Specificity: The method demonstrated selectivity for Risperidone and its related substances, with a resolution of more than 1.5 between all impurity peaks.

  • Linearity: The linearity of the method for Risperidone was established, although the specific range was not detailed in the available literature. The linearity for the E-oxime impurity would need to be determined by preparing a series of standard solutions of the impurity at different concentrations and analyzing them.

  • Accuracy: The accuracy for impurities was demonstrated by analyzing samples spiked with a known amount of the impurities. The mean recovery was found to be within the acceptable limits of 85.0% - 115.0%.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship of key parameters.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., UHPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Precision E->F G Accuracy F->G H Robustness G->H I LOD & LOQ H->I J Sample Analysis I->J K Data Reporting J->K

Caption: General workflow for analytical method development and validation.

Linearity and Range Assessment A Prepare Standard Solutions (Multiple Concentration Levels) B Analyze Samples using Validated Method A->B C Plot Calibration Curve (Response vs. Concentration) B->C D Perform Linear Regression Analysis C->D E Determine Correlation Coefficient (r²) D->E F Define Linearity Range D->F

Caption: Key steps in assessing the linearity and range of an analytical method.

References

A Comparative Analysis of the Degradation Profiles of Risperidone and Its Process-Related Impurity, Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the degradation profiles of the atypical antipsychotic drug, Risperidone, and its geometric isomer impurity, Risperidone E-oxime. While extensive experimental data is available for Risperidone, the degradation profile of this compound is largely inferred from its chemical nature as a process-related impurity and the general reactivity of oximes, due to a lack of direct forced degradation studies in the public domain.

Executive Summary

Risperidone exhibits susceptibility to degradation under oxidative, acidic, and basic stress conditions, leading to the formation of specific degradation products. In contrast, this compound, a process-related impurity, is primarily discussed in the context of its synthetic control and isomerization rather than its degradation. Based on the general chemical properties of oximes, it is hypothesized that this compound would be most susceptible to acid-catalyzed hydrolysis, reverting to its ketone precursor. The following sections provide a comprehensive overview of the available experimental data for Risperidone's degradation and a theoretical assessment of the potential degradation pathways for this compound.

Degradation Profile of Risperidone

Forced degradation studies are crucial in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods. Risperidone has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Degradation Data

The stability of Risperidone under different stress conditions has been quantitatively assessed, with the following table summarizing typical findings from forced degradation studies.

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation of RisperidoneMajor Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl12 hoursRoom Temperature~10-20%9-Hydroxy Risperidone
Basic Hydrolysis 0.1 M NaOH12 hoursRoom Temperature~5-15%9-Hydroxy Risperidone
Oxidative Degradation 3% H₂O₂6 hoursRoom TemperatureUp to 68.54%[1]Risperidone N-oxide
Thermal Degradation Solid State72 hours105°CMinimal-
Photolytic Degradation UV light exposure--Minimal in solid state-

Note: The percentage of degradation can vary depending on the specific experimental conditions such as concentration, solvent, and exact duration of exposure.

Major Degradation Pathways of Risperidone

The primary degradation pathways for Risperidone involve oxidation and hydrolysis.

  • Oxidative Degradation: The tertiary amine in the piperidine (B6355638) ring and the nitrogen in the pyridopyrimidinone ring are susceptible to oxidation, with the formation of Risperidone N-oxide being a major degradation product under oxidative stress.[2]

  • Hydrolytic Degradation: Under both acidic and basic conditions, the primary degradation product identified is 9-Hydroxy Risperidone, which is also the major active metabolite of Risperidone.[2]

Risperidone_Degradation Risperidone Risperidone Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Risperidone->Oxidative_Stress Hydrolytic_Stress Hydrolytic Stress (Acidic/Basic) Risperidone->Hydrolytic_Stress N_Oxide Risperidone N-oxide Oxidative_Stress->N_Oxide Oxidation Hydroxy_Risperidone 9-Hydroxy Risperidone Hydrolytic_Stress->Hydroxy_Risperidone Hydrolysis

Fig. 1: Simplified degradation pathways of Risperidone.

Degradation Profile of this compound

Hypothesized Degradation Profile

Based on the general chemical stability of oximes, the following degradation profile for this compound can be hypothesized:

  • Acid-Catalyzed Hydrolysis: Oximes are known to undergo hydrolysis back to their corresponding ketone and hydroxylamine, a reaction that is catalyzed by acid.[3][4] Therefore, under acidic conditions, this compound is expected to degrade to the ketone precursor used in its synthesis. This is likely the most significant degradation pathway.

  • Beckmann Rearrangement: In the presence of strong acids and heat, ketoximes can undergo a Beckmann rearrangement to form an amide. While possible, this may require more forcing conditions than standard pharmaceutical stress testing.

  • Oxidative and Photolytic Stability: The stability of the oxime functional group to oxidation and photolysis is not well-documented in the context of forced degradation. However, other parts of the molecule, similar to Risperidone, could be susceptible.

  • Thermal Stability: The literature on Risperidone synthesis indicates that heating can promote the isomerization of the E-oxime to the more thermodynamically stable Z-oxime, especially in the presence of an acid catalyst. This suggests that under thermal stress, isomerization might be a more prominent outcome than degradation.

Risperidone_E_Oxime_Hypothesized_Degradation E_Oxime This compound Acid_Stress Acidic Stress (Hydrolysis) E_Oxime->Acid_Stress Thermal_Stress Thermal Stress (Isomerization) E_Oxime->Thermal_Stress Ketone_Precursor Ketone Precursor + Hydroxylamine Acid_Stress->Ketone_Precursor Hydrolysis (Predicted) Z_Oxime Risperidone Z-oxime Thermal_Stress->Z_Oxime Isomerization

Fig. 2: Hypothesized degradation/transformation of this compound.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing stability studies. The following is a typical experimental protocol for the forced degradation of Risperidone.

Preparation of Stock and Stress Samples
  • Stock Solution: A stock solution of Risperidone is typically prepared in a suitable solvent like methanol (B129727) or a mixture of methanol and water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: The stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of about 20-100 µg/mL. The solution is then kept at room temperature or refluxed for a specified period (e.g., 12 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521).

  • Base Hydrolysis: The stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of 20-100 µg/mL and treated similarly to the acid hydrolysis sample, with subsequent neutralization with 0.1 M hydrochloric acid.

  • Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3%) to achieve the desired final drug concentration. The reaction is allowed to proceed at room temperature for a set time (e.g., 6 hours).

  • Thermal Degradation: A sample of solid Risperidone powder is kept in a hot air oven at a high temperature (e.g., 105°C) for an extended period (e.g., 72 hours). A solution can also be subjected to thermal stress.

  • Photolytic Degradation: Solid Risperidone is exposed to UV light in a photostability chamber.

Analytical Method

A stability-indicating HPLC method is used to analyze the stressed samples.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of methanol and acetonitrile (B52724) (e.g., 80:20 v/v) or a buffered aqueous solution with an organic modifier.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection at a wavelength of around 280 nm is used to monitor the elution of Risperidone and its degradation products.

  • Analysis: The percentage of degradation is calculated by comparing the peak area of Risperidone in the stressed sample to that in an unstressed control sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Risperidone Stock Solution Acid Acid Stress (0.1 M HCl) Stock->Acid Base Base Stress (0.1 M NaOH) Stock->Base Oxidative Oxidative Stress (3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (Solid/Solution) Stock->Thermal Photo Photolytic Stress (UV Light) Stock->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Fig. 3: General experimental workflow for forced degradation studies.

Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. Risperidone (B510) E-oxime, an impurity of the antipsychotic medication Risperidone, requires careful consideration for its disposal due to its potential toxicity and harmful effects on aquatic life.[1] This guide provides essential, step-by-step procedures for the proper disposal of Risperidone E-oxime, aligning with general hazardous waste regulations and best practices in laboratory safety.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the foundation of its safe disposal. The compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Of significant concern is its potential for long-lasting harmful effects on aquatic organisms.[1] The parent compound, Risperidone, is not readily biodegradable and has been shown to cause behavioral changes and increased mortality in fish larvae even at very low concentrations.[1][2] Therefore, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

Hazard ClassificationDescriptionPrimary Concern for Disposal
Acute Oral Toxicity Toxic if swallowed.Prevention of ingestion by personnel handling the waste.
Skin Sensitization May cause an allergic skin reaction.Use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Strict prohibition of sewer disposal to prevent environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Segregate this compound waste from other waste streams at the point of generation. It should be collected as hazardous chemical waste.

  • Do not mix this compound waste with incompatible materials. For example, keep it separate from strong oxidizing agents.

2. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid and be kept closed except when adding waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also list all constituents of the waste, including any solvents, with their approximate concentrations.

  • Indicate the start date of waste accumulation on the label.

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment, such as a tray or bin, is used to capture any potential leaks or spills.

4. Disposal of Empty Containers:

  • Containers that held this compound are also considered hazardous waste unless properly decontaminated.

  • To decontaminate a container, triple-rinse it with a suitable solvent that can dissolve this compound.

  • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or dispose of the chemical waste yourself through methods like incineration or chemical neutralization without explicit approval and established protocols from your EHS department.

  • Final disposal of this compound waste should be conducted by a licensed hazardous waste disposal company, which will typically use high-temperature incineration at a permitted facility.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory aspects are considered from the moment the chemical is designated as waste until its final disposal.

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 External Disposal A Generation of This compound Waste B Segregate as Hazardous Chemical Waste A->B C Containerize in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Collects and Consolidates Waste E->F G Transfer to Licensed Hazardous Waste Vendor F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their research practices.

References

Essential Safety and Logistical Information for Handling Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Risperidone E-oxime, a key impurity of the antipsychotic drug Risperidone. Adherence to these protocols is critical for laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified with potential hazards that necessitate stringent safety measures. The primary risks include acute toxicity if swallowed, the potential to cause an allergic skin reaction, and the risk of damage to organs through prolonged or repeated exposure[1]. Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].Protects against splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and impervious clothing[2][3].Prevents skin contact and allergic reactions.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators should be used, especially when dust formation is possible[2].Minimizes the risk of inhalation toxicity.

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is -20°C.

    • Keep away from strong oxidizing agents.

  • Preparation and Use:

    • All handling of this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid the formation of dust. If working with a powder, use appropriate tools and techniques to minimize airborne particles.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.

    • For liquid spills, absorb with an inert material and place in a sealed container.

    • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound waste is considered hazardous chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams.

  • Containerization:

    • Use designated, leak-proof, and clearly labeled containers for all this compound waste.

    • The label should include "Hazardous Waste," the chemical name, and any associated hazards.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Keep waste containers closed except when adding waste.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.

    • All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

    • Contaminated lab coats and other reusable PPE should be professionally laundered. Disposable items must be disposed of as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_decontamination Decontamination cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C in a Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer Compound WorkInHood->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment CleanGlassware Clean Glassware Experiment->CleanGlassware SegregateWaste Segregate Hazardous Waste Experiment->SegregateWaste WipeSurfaces Wipe Down Work Surfaces CleanGlassware->WipeSurfaces DoffPPE Doff and Dispose/Clean PPE WipeSurfaces->DoffPPE DoffPPE->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste ArrangePickup Arrange for Professional Disposal StoreWaste->ArrangePickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risperidone E-oxime
Reactant of Route 2
Risperidone E-oxime

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。